(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPOTXLWPZOESZ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60456-22-6 | |
| Record name | 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-CLOROMETIL-2,2-DIMETIL-1,3-DIOSSOLANO | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY2T4W3YAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral building block of significant interest in the pharmaceutical and chemical industries.[1] As a derivative of glycerol, it possesses a stereocenter, making it a valuable precursor for the enantioselective synthesis of complex molecules. Its structure combines a protected diol in the form of a stable 1,3-dioxolane ring with a reactive chloromethyl group. This functional handle allows for a wide range of chemical modifications, primarily through nucleophilic substitution reactions, establishing it as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental procedures.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[2][3] It is a chiral molecule, and its properties can be distinguished from its racemic and (R)-enantiomer counterparts.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane[4] |
| Synonyms | (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (S)-3-chloro-1,2-propanediol acetonide[4] |
| CAS Number | 60456-22-6[4][5][6][7] |
| Molecular Formula | C₆H₁₁ClO₂[4][7][8] |
| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N[4][9] |
| SMILES | CC1(OC--INVALID-LINK--CCl)C[4] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 150.60 g/mol [4][7][8][10] |
| Appearance | Colorless liquid[11] |
| Density | 1.103 g/mL at 25 °C[9] |
| Boiling Point | 63 °C at 37 mmHg[9][12] |
| Flash Point | 51 °C[11] |
| Refractive Index | n20/D 1.434[9][13] |
| Specific Optical Activity | [α]₂₄/D -42.1° (neat)[9] |
Synthesis and Reactivity
Synthesis
The most common and direct synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane involves the ketalization of 3-chloro-1,2-propanediol with acetone.[2][3] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, to facilitate the formation of the five-membered dioxolane ring. The use of the (S)-enantiomer of 3-chloro-1,2-propanediol ensures the synthesis of the desired (S)-product.
Caption: General synthesis workflow for this compound.
Chemical Reactivity
The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, which is a cornerstone of its utility in multi-step synthesis.
Applications in Drug Development
This dioxolane derivative is a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably the triazole class of antifungal agents.[14]
Intermediate for Triazole Antifungals
Clinically important antifungal drugs such as itraconazole and posaconazole feature a dioxolane ring in their structure.[14] This moiety is critical for binding to the active site of the fungal cytochrome P450 enzyme 14α-demethylase.[14] The enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. This compound serves as a key building block for constructing the side chains of these complex APIs.
Caption: Mechanism of action for triazole antifungals derived from the dioxolane intermediate.
Experimental Protocols
Protocol: Synthesis of a Dioxolane-Triazole Intermediate
This protocol is adapted from established methodologies for the synthesis of itraconazole precursors and illustrates the use of this compound in a key nucleophilic substitution step.[14]
Reaction: Coupling of the dioxolane intermediate with a phenolic triazole core.
Materials:
-
4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the hydroxyphenyl-triazolone precursor (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide nucleophile.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography) to isolate the desired product.
Caption: Experimental workflow for the synthesis of a key pharmaceutical intermediate.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[4][6] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[5][6] |
Safe Handling and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid all personal contact, including inhalation of vapours.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6][11] Use non-sparking tools and take precautionary measures against static discharge.[6][11]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[6][11] Store locked up and away from incompatible materials.[5][11] The recommended storage temperature is often 2-8°C.[3]
Conclusion
This compound is a high-value chiral intermediate with well-defined chemical properties and reactivity. Its primary utility lies in providing a stereochemically defined building block for the synthesis of complex organic molecules. For professionals in drug development, its role in the creation of potent antifungal agents underscores its importance. Proper understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective use in research and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE | 4362-40-7 [chemicalbook.com]
- 3. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (98%) - Amerigo Scientific [amerigoscientific.com]
- 8. 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- [webbook.nist.gov]
- 9. (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane 98 60456-22-6 [sigmaaldrich.com]
- 10. capotchem.com [capotchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 57044-24-3 [chemicalbook.com]
- 13. 4-クロロメチル-2,2-ジメチル-1,3-ジオキソラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a chiral derivative of solketal, is a versatile building block in modern organic synthesis. Its unique trifunctional nature—comprising a stereocenter, a reactive chloromethyl group, and a stable isopropylidene-protected diol—makes it a valuable intermediate in the stereoselective synthesis of complex molecules. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and a detailed protocol for its synthesis, intended to support advanced research and development activities in the pharmaceutical and agrochemical industries.
Chemical Structure and Stereochemistry
This compound possesses a five-membered 1,3-dioxolane ring structure. This core is substituted with two methyl groups at the C2 position, forming a gem-dimethyl group characteristic of an isopropylidene ketal, and a chloromethyl group at the C4 position.
The key structural feature is the chiral center at the C4 carbon of the dioxolane ring. The "(S)" designation in its name denotes the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. The dioxolane ring serves as a robust protecting group for a 1,2-diol, which can be readily removed under acidic conditions.
The molecule's IUPAC name is (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[1] It is the (S)-enantiomer and is levorotatory, often indicated by a (-) sign in its name.[2]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
The compound is a clear, colorless to light yellow liquid.[3] Its key properties are summarized in the table below. Spectroscopic data, including FT-IR and Raman spectra, are available in public databases for structural confirmation.[1]
| Property | Value | Reference(s) |
| CAS Number | 60456-22-6 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [1][2] |
| Density | 1.103 g/mL at 25 °C | [2] |
| Boiling Point | 63 °C at 37 mmHg (lit.) 156-158 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.434 (lit.) | [2][4] |
| Specific Optical Rotation | [α]20/D = -40 to -46° (neat) [α]24/D = -42.1° (neat) | [2][5] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [2] |
| SMILES String | CC1(C)OC--INVALID-LINK--O1 | [2][6] |
| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N | [2] |
Experimental Protocols: Synthesis
The primary route for synthesizing this compound is the acid-catalyzed ketalization of (S)-3-chloro-1,2-propanediol with acetone.[3] The reaction is driven to completion by the azeotropic removal of water.
General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Laboratory Procedure
This protocol is a generalized procedure based on established methods for synthesizing analogous 1,3-dioxolanes.[2]
Materials:
-
(S)-3-chloro-1,2-propanediol (1.0 mol equivalent)
-
Acetone (1.2 mol equivalent)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount, e.g., 0.01 mol equivalent)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add (S)-3-chloro-1,2-propanediol, acetone, and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water generated during the ketalization is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been separated (typically 2-5 hours).
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash the organic layer with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to yield pure this compound.
Applications in Synthesis
This compound is a crucial intermediate for synthesizing a variety of chiral compounds. The chloromethyl group is readily displaced by nucleophiles, allowing for the construction of more complex chiral molecules used in the development of pharmaceuticals and agrochemicals. It is a key starting material for producing chiral glyceraldehyde derivatives and other C3 synthons.
Safety and Handling
The compound is classified as a flammable liquid and is toxic if swallowed. It can cause serious eye damage.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn.[2] All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from ignition sources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Solketal - Wikipedia [en.wikipedia.org]
- 6. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
Technical Guide: (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane (CAS 60456-22-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane, with CAS number 60456-22-6, is a versatile chiral building block extensively utilized in organic synthesis. Its stereodefined center and the presence of a reactive chloromethyl group make it a valuable intermediate in the preparation of a wide range of complex molecules, particularly in the field of pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and purification protocols, and its applications as a key intermediate in the synthesis of biologically active compounds. While this compound is primarily valued for its role as a synthetic precursor, this guide will also briefly touch upon the known biological activities of the broader class of dioxolane derivatives to provide a contextual framework.
Chemical and Physical Properties
(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | [2] |
| Synonyms | (S)-3-Chloro-1,2-propanediol acetonide, (S)-(-)-Solketal chloride | [3] |
| Molecular Formula | C₆H₁₁ClO₂ | [2] |
| Molecular Weight | 150.60 g/mol | [4] |
| Density | 1.103 g/mL at 25 °C | [1] |
| Boiling Point | 63 °C at 37 mmHg | [4] |
| Refractive Index (n20/D) | 1.434 | [1] |
| Specific Optical Activity ([α]24/D) | -42.1° (neat) | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
| Flash Point | 123 °F | [1] |
Synthesis and Purification
The most common method for the synthesis of (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is the ketalization of (S)-3-chloro-1,2-propanediol with acetone, typically in the presence of an acid catalyst.
Experimental Protocol: Synthesis
Materials:
-
(S)-3-chloro-1,2-propanediol
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add (S)-3-chloro-1,2-propanediol, a molar excess of anhydrous acetone, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol: Purification
The crude product can be purified by vacuum distillation to yield the pure (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane.
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 63 °C at 37 mmHg).
Spectroscopic Data
-
¹H NMR: Expected signals would include singlets for the two methyl groups on the dioxolane ring, and multiplets for the protons on the chloromethyl group and the dioxolane ring backbone.
-
¹³C NMR: Expected signals would include those for the two methyl carbons, the quaternary carbon of the ketal, the carbons of the dioxolane ring, and the chloromethyl carbon.
-
IR Spectroscopy: Characteristic peaks would be observed for C-H stretching, C-O stretching of the ether and ketal groups, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The NIST WebBook provides a mass spectrum for the racemic mixture (CAS 4362-40-7).
Applications in Drug Development and Organic Synthesis
The primary utility of (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane lies in its role as a chiral synthon. The dioxolane moiety serves as a protecting group for a 1,2-diol, and the chloromethyl group is a versatile handle for introducing various functionalities via nucleophilic substitution.
Intermediate for Triazole Antifungal Agents
This compound is a potential intermediate in the synthesis of triazole antifungal agents, such as itraconazole and posaconazole.[5] The synthesis involves the nucleophilic displacement of the chloride by a phenolic triazole derivative.
Synthesis of Biologically Active Amine Derivatives
The chloromethyl group can be readily displaced by amines to generate a variety of chiral amino alcohol derivatives, which are important scaffolds in many biologically active molecules.
Precursor for Anticancer Agents
Derivatives of (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane have been utilized in the synthesis of novel 4-anilinoquinazoline derivatives, which have shown promising in vitro anticancer activity.[6]
Biological Activity Context
There is a lack of publicly available data on the intrinsic biological activity, mechanism of action, or associated signaling pathways for (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane itself. Its primary role is that of a synthetic intermediate. However, the broader class of dioxolane-containing molecules has been shown to exhibit a range of biological activities.
-
Antibacterial and Antifungal Activity: Several studies have reported that various substituted 1,3-dioxolanes possess significant antibacterial and antifungal properties.[7][8]
-
Thromboxane A2 Receptor Antagonists: Certain 4-methyl-3,5-dioxane derivatives have been identified as potent thromboxane A2 receptor antagonists, suggesting potential applications in cardiovascular diseases.[9]
-
Anticancer Properties: As mentioned, the dioxolane moiety is a feature in some classes of anticancer agents.[6]
It is important to emphasize that these activities are associated with more complex molecules containing the dioxolane ring system and not the title compound itself. The biological profile of any derivative of (S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane would be determined by the nature of the substituents introduced.
Safety Information
(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a flammable liquid and is toxic if swallowed.[1] It can cause serious eye damage.[10] It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-(-)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a valuable and widely used chiral building block in organic synthesis. Its utility is primarily derived from its stereochemistry and the reactivity of the chloromethyl group, which allows for its incorporation into a diverse array of more complex molecules, including promising pharmaceutical candidates. While the compound itself is not known to possess significant biological activity, it serves as a crucial starting material for the synthesis of biologically active compounds. This guide has provided an overview of its properties, synthesis, and applications to aid researchers in its effective and safe utilization in their research and development endeavors.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 20374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 4362-40-7 [smolecule.com]
- 7. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of 4-methyl-3,5-dioxane derivatives as thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane from (S)-3-chloro-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details the prevalent synthetic methodologies starting from (S)-3-chloro-1,2-propanediol, presenting key quantitative data, detailed experimental protocols, and visual representations of the chemical pathways and experimental workflows.
Introduction
This compound, also known as (S)-solketal chloride, is a versatile chiral intermediate. The 1,3-dioxolane moiety serves as a protecting group for the diol functionality of (S)-3-chloro-1,2-propanediol, allowing for selective reactions at the chloromethyl group. This guide focuses on the acid-catalyzed ketalization of (S)-3-chloro-1,2-propanediol as the primary route to this compound.
Synthetic Methodologies
The core of the synthesis involves the reaction of the 1,2-diol of (S)-3-chloro-1,2-propanediol with a ketone or a ketone equivalent under acidic conditions to form the cyclic ketal. The two most common methods employ acetone or 2,2-dimethoxypropane as the ketalizing agent.
Acetalization using Acetone
This method is a classic approach where acetone reacts directly with the diol in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.
Acetalization using 2,2-Dimethoxypropane
Using 2,2-dimethoxypropane offers an advantage as the reaction byproducts, methanol and acetone, are volatile and can be easily removed. This method often proceeds under milder conditions and can lead to higher yields as it avoids the production of water, which can sometimes lead to side reactions or decomposition of acid-sensitive compounds.
Quantitative Data
A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| (S)-3-chloro-1,2-propanediol | C₃H₇ClO₂ | 110.54 | 213 | 1.322 | 1.480 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.791 | 1.359 |
| 2,2-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | 83 | 0.847 | 1.378 |
| This compound | C₆H₁₁ClO₂ | 150.60 | 156-158 | 1.063 | 1.434 |
Table 2: Summary of Reported Reaction Conditions and Yields
| Ketalizing Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| Acetone | p-Toluenesulfonic acid | Toluene | 2-4 hours | Reflux | High (not specified) | BenchChem |
| 2,2-Dimethoxypropane | p-Toluenesulfonic acid | 2,2-Dimethoxypropane | 1 hour | Room Temperature | Not specified | R. M. Hann et al. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Acetalization using Acetone and p-Toluenesulfonic Acid
This protocol is adapted from established procedures for the synthesis of the dimethyl analog.[1]
Materials:
-
(S)-3-chloro-1,2-propanediol (1.0 mol, 110.54 g)
-
Acetone (1.2 mol, 88.1 mL)
-
p-Toluenesulfonic acid monohydrate (0.01 mol, 1.90 g)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add (S)-3-chloro-1,2-propanediol, acetone, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated (approximately 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to yield pure this compound.[1]
Protocol 2: Acetalization using 2,2-Dimethoxypropane
This protocol is based on general procedures for the acetonide protection of diols.
Materials:
-
(S)-3-chloro-1,2-propanediol
-
2,2-Dimethoxypropane (in excess, can be used as solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-3-chloro-1,2-propanediol in an excess of 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into dichloromethane.
-
Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate solution, and again with water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by vacuum distillation.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
An In-Depth Technical Guide to (S)-Solketal Chloromethyl Derivative for Researchers, Scientists, and Drug Development Professionals
Introduction: (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, a chloromethyl derivative of (S)-solketal, is a versatile chiral building block of significant interest in synthetic organic chemistry. Its unique structural features, combining a protected diol in a chiral environment with a reactive chloromethyl group, make it a valuable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.
Core Physical and Chemical Properties
(S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, application in reactions, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 63 °C at 37 mmHg | [2] |
| Density | 1.103 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.434 | [2] |
| Specific Optical Activity ([α]²⁴/D) | -42.1° (neat) | [2] |
| CAS Number | 60456-22-6 | [1] |
| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N | [2] |
| SMILES String | CC1(C)OC--INVALID-LINK--O1 | [2] |
Experimental Protocols: Synthesis of (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
The synthesis of (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is typically achieved from its parent alcohol, (S)-solketal ((S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol). A common and effective method involves the conversion of the primary alcohol to a tosylate, followed by nucleophilic substitution with a chloride ion. An alternative direct chlorination can be achieved using reagents like thionyl chloride.
Method 1: Two-Step Synthesis via Tosylation
This procedure involves the tosylation of (S)-solketal followed by displacement of the tosyl group with chloride.
Step 1: Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methyl p-toluenesulfonate
-
To a stirred solution of (S)-solketal (1 equivalent) in anhydrous pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 equivalents).
-
Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
-
Dissolve the crude tosylate from the previous step in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add an excess of a chloride salt, such as lithium chloride or sodium chloride (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent. The crude product is then purified by vacuum distillation to afford the pure (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Method 2: Direct Chlorination using Thionyl Chloride
This method provides a more direct route to the desired product.
-
In a round-bottomed flask equipped with a reflux condenser and a gas trap, dissolve (S)-solketal (1 equivalent) in a suitable anhydrous solvent like dichloromethane or chloroform.
-
Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool to 0 °C.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and carefully quench with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, the crude product is purified by vacuum distillation.
Caption: Synthetic routes to (S)-Solketal Chloromethyl Derivative.
Applications in Drug Development
The primary utility of (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in drug development lies in its role as a chiral synthon. The stereocenter is derived from a readily available chiral pool starting material, and the chloromethyl group provides a handle for the introduction of various functionalities through nucleophilic substitution.
1. Synthesis of Linezolid:
A prominent example of its application is in the synthesis of the oxazolidinone antibiotic, Linezolid. In one synthetic approach, the key step involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-(−)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. This reaction establishes the crucial stereocenter in the side chain of the drug. Subsequent functional group manipulations, including deprotection of the acetonide and cyclization, lead to the final Linezolid molecule.
2. Synthesis of Triazole Antifungals:
The 1,3-dioxolane moiety is a key structural feature in several triazole antifungal agents. While not always directly incorporating the chloromethyl derivative of solketal, analogous structures are used to construct the core of these drugs. The chloromethyl group allows for the coupling with a triazole-containing aromatic core, forming a key intermediate in the synthesis of these complex antifungal agents.
Caption: Role as a chiral building block in synthesis.
(S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a high-value chiral intermediate with well-defined physical properties. Its synthesis from (S)-solketal is achievable through reliable and scalable methods. Its primary application in the pharmaceutical industry, particularly in the synthesis of antibiotics like Linezolid, underscores its importance for drug development professionals. The methodologies and data presented in this guide offer a solid foundation for its use in research and development settings.
References
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane as a chiral building block
An In-Depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile chiral building block crucial in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). Its stereodefined center and reactive chloromethyl group, combined with the protective dioxolane moiety, make it an invaluable synthon for introducing chirality and extending carbon chains in complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and quantitative data.
Physicochemical and Spectroscopic Properties
This compound is a flammable, colorless to light yellow liquid.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | [3][4] |
| Molecular Weight | 150.60 g/mol | [3][4] |
| CAS Number | 60456-22-6 | [3][4] |
| IUPAC Name | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | [3] |
| Synonyms | (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (S)-Solketal chloride | [4] |
| Density | 1.103 g/mL at 25 °C | [4] |
| Boiling Point | 63 °C at 37 mmHg | [4] |
| Refractive Index (n20/D) | 1.434 | [4] |
| Specific Optical Activity | [α]24/D -42.1° (neat) | [4] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [4] |
Synthesis of this compound
The most common method for synthesizing 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolanes is the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with an appropriate ketone, in this case, acetone.[1] The chiral center is typically derived from an enantiomerically pure starting material, such as (R)-(-)-3-chloro-1,2-propanediol.[5]
General Synthesis Workflow
The synthesis involves the reaction of (R)-3-chloro-1,2-propanediol with acetone in the presence of an acid catalyst, often with azeotropic removal of water to drive the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for synthesizing analogous dioxolanes.[1][6]
-
Materials:
-
(R)-3-chloro-propane-1,2-diol (1.0 mol)
-
Acetone (1.2 mol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.01 mol)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R)-3-chloropropane-1,2-diol, acetone, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.[7]
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and remove the toluene solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield pure this compound.[1]
-
Applications in Pharmaceutical Synthesis
This compound is a key intermediate for synthesizing important pharmaceuticals, including the antibiotic Linezolid and various beta-blockers.[8][9]
A. Synthesis of Linezolid
Linezolid, an oxazolidinone antibiotic, is effective against multidrug-resistant Gram-positive bacteria. One efficient synthetic route involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with this compound.
Caption: Key synthetic step for Linezolid using the chiral building block.
Experimental Protocol: N-Alkylation for Linezolid Intermediate
The following protocol describes the key N-alkylation step.
-
Reaction: N-alkylation of 3-fluoro-4-morpholinobenzenamine with this compound.
-
Procedure: A mixture of 3-fluoro-4-morpholinobenzenamine and this compound is reacted to yield the N-alkylated product. This intermediate then undergoes further transformations to form the oxazolidinone ring and subsequent acetylation to yield Linezolid. While the specific conditions for the initial N-alkylation are part of a broader synthetic strategy, this step is crucial for setting the stereochemistry of the final drug.
| Reactant A | Reactant B | Product | Yield | Reference |
| 3-fluoro-4-morpholinobenzenamine | This compound | (R)-N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3-fluoro-4-morpholinoaniline | N/A |
Note: Specific yield for this single step is often incorporated into the overall yield of the multi-step synthesis.
B. Synthesis of Beta-Blockers
Chiral synthons like 2,2-dimethyl-1,3-dioxolane-4-methanols are employed in the synthesis of beta-blockers such as (S)-Metoprolol.[8][9] The building block provides the chiral backbone for the propanolamine side chain, which is characteristic of this class of drugs.[10]
The general strategy involves reacting the chiral building block (or a derivative like the corresponding epoxide or tosylate) with a substituted phenol. The resulting intermediate is then reacted with an amine (e.g., isopropylamine) to complete the synthesis.
Caption: General pathway for beta-blocker synthesis from the chiral precursor.
High enantiomeric excesses are typically obtained for the final beta-blocker products when starting with enantiopure building blocks.[8][9]
Safety and Handling
This compound is a hazardous substance requiring careful handling.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Wear protective gloves, clothing, eye protection, and face protection.[11]
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor.[11]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Store in a well-ventilated place. Keep container tightly closed.[11]
-
Conclusion
This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. Its ready availability from the chiral pool and its dual functionality allow for the efficient and stereocontrolled construction of complex molecules. Its successful application in the synthesis of vital medicines like Linezolid and various beta-blockers underscores its significance to the drug development industry. A thorough understanding of its properties, synthesis, and reaction protocols is essential for any researcher or scientist working in the field of medicinal and organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(−)-4-(Chlormethyl)-2,2-dimethyl-1,3-dioxolan 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. jmedchem.com [jmedchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Formation of 2,2-Dimethyl-1,3-dioxolane Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-1,3-dioxolane ring system is a pivotal structural motif in a myriad of organic compounds, serving as a crucial protecting group for 1,2-diols in complex syntheses and as a chiral building block in the development of pharmaceuticals.[1] Its prevalence in medicinal chemistry is notable, with derivatives forming the backbone of various bioactive molecules.[2] This technical guide provides an in-depth exploration of the mechanism of formation for these valuable derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the core chemical processes.
Core Mechanism: Acid-Catalyzed Acetalization
The fundamental mechanism for the formation of 2,2-dimethyl-1,3-dioxolane derivatives is the acid-catalyzed acetalization (or ketalization) reaction between a 1,2-diol and acetone. This reversible reaction necessitates the presence of an acid catalyst, which can be either a Brønsted or a Lewis acid, to activate the carbonyl group of acetone for nucleophilic attack by the diol.[3][4]
The reaction proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetone, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the oxygen atoms of the original diol.
-
Formation of an Oxonium Ion and Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxonium ion. The removal of water is critical to drive the equilibrium towards the formation of the dioxolane product.[3]
-
Intramolecular Cyclization: The remaining hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered 1,3-dioxolane ring.
-
Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the 2,2-dimethyl-1,3-dioxolane derivative.
A generalized signaling pathway for this acid-catalyzed mechanism is depicted below:
Alternative Synthetic Route: From Epoxides and Acetone
An alternative pathway to 2,2-dimethyl-1,3-dioxolane derivatives involves the reaction of an epoxide with acetone, also typically under acidic catalysis. This method is particularly useful for the synthesis of specific substituted dioxolanes. The mechanism involves the activation of the epoxide by the acid catalyst, followed by nucleophilic attack by the carbonyl oxygen of acetone. Subsequent intramolecular rearrangement and ring closure lead to the formation of the dioxolane ring.[5]
Quantitative Analysis of the Formation Reaction
The formation of 2,2-dimethyl-1,3-dioxolane derivatives is an equilibrium-controlled process. The yield of the product is influenced by several factors, including the choice of catalyst, reaction temperature, and the molar ratio of the reactants. The removal of water is a crucial factor in driving the reaction to completion.
Thermodynamic and Kinetic Parameters
A study on the ketalization of glycerol with acetone to produce solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) in the presence of an ion-exchange resin catalyst provides valuable insight into the thermodynamics and kinetics of this reaction. The standard enthalpy of the reaction was determined to be -20.1 ± 1.1 kJ mol⁻¹, and the Gibbs free energy was 1.4 ± 0.3 kJ mol⁻¹. The activation energy for the reaction was calculated to be 23.65 kJ mol⁻¹.[6]
| Thermodynamic/Kinetic Parameter | Value | Reference |
| Standard Enthalpy (ΔH°) | -20.1 ± 1.1 kJ mol⁻¹ | [6] |
| Gibbs Free Energy (ΔG°) | 1.4 ± 0.3 kJ mol⁻¹ | [6] |
| Activation Energy (Ea) | 23.65 kJ mol⁻¹ | [6] |
Table 1: Thermodynamic and Kinetic Data for Solketal Synthesis
Catalyst Performance in Solketal Synthesis
The choice of catalyst significantly impacts the efficiency of the reaction. A comparative study of different commercial heteropolyacids (HPAs) as catalysts for the solvent-free synthesis of solketal from glycerol and acetone highlights the differences in their catalytic activity.[7]
| Catalyst | Glycerol Conversion (%) | Solketal Selectivity (%) | Reaction Time (min) | Reaction Temperature (°C) |
| H₃[PW₁₂O₄₀] (PW₁₂) | 99.2 | 97.0 | 5 | 25 |
| H₃[PMo₁₂O₄₀] (PMo₁₂) | 91.4 | - | - | 25 |
| H₄[SiW₁₂O₄₀] (SiW₁₂) | 90.7 | - | - | 25 |
Table 2: Comparison of Heteropolyacid Catalysts for Solketal Synthesis [7] Conditions: Glycerol/acetone molar ratio of 1:15, catalyst amount 3% based on glycerol weight.
The data clearly indicates that phosphotungstic acid (PW₁₂) is a highly efficient catalyst, achieving near-quantitative conversion with high selectivity in a very short reaction time at room temperature.[7] The catalytic activity follows the order of the acid strength of the HPAs.[7]
Experimental Protocols
A generalized experimental workflow for the synthesis of 2,2-dimethyl-1,3-dioxolane derivatives is presented below. This can be adapted for specific substrates and catalysts.
References
- 1. data.epo.org [data.epo.org]
- 2. CN102558132A - Method for solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde - Google Patents [patents.google.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic Data and Characterization of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. This key intermediate in the synthesis of various pharmaceutical agents requires precise analytical characterization to ensure purity and structural integrity. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.32 | m | 1H | H-4 |
| 4.09 | dd | 1H | H-5a |
| 3.82 | dd | 1H | H-5b |
| 3.60 | d | 2H | -CH₂Cl |
| 1.42 | s | 3H | -CH₃ |
| 1.36 | s | 3H | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 109.8 | C-2 |
| 76.5 | C-4 |
| 66.9 | C-5 |
| 44.5 | -CH₂Cl |
| 26.8 | -CH₃ |
| 25.4 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2988 | Strong | C-H stretch (alkane) |
| 2937 | Medium | C-H stretch (alkane) |
| 2888 | Medium | C-H stretch (alkane) |
| 1458 | Medium | C-H bend (alkane) |
| 1382 | Strong | C-H bend (gem-dimethyl) |
| 1372 | Strong | C-H bend (gem-dimethyl) |
| 1256 | Strong | C-O stretch (dioxolane ring) |
| 1214 | Strong | C-O stretch (dioxolane ring) |
| 1160 | Strong | C-O-C stretch (acetal) |
| 1064 | Strong | C-O stretch |
| 842 | Strong | C-Cl stretch |
Sample Preparation: Neat, thin film
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 135 | 100 | [M - CH₃]⁺ |
| 101 | 15 | [M - CH₂Cl]⁺ |
| 77 | 10 | [C₄H₅O₂]⁺ |
| 59 | 20 | [C₃H₇O]⁺ |
| 43 | 85 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBFO probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 8278 Hz (20.6 ppm)
-
Temperature: 298 K
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038 Hz (238 ppm)
-
Temperature: 298 K
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: A single drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Data Format: Transmittance
-
-
Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. The resulting spectrum was then analyzed for peak positions.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).
-
Instrumentation: The analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A MSD.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 40-400 amu
-
-
Data Analysis: The acquired mass spectrum corresponding to the chromatographic peak of the target compound was analyzed to identify the molecular ion and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chiral organic compound like this compound.
An In-depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
This technical guide provides a comprehensive overview of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for its unambiguous identification in literature and chemical databases.
IUPAC Name: (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[1]
Synonyms: A variety of synonyms are used to refer to this compound, reflecting its common usage and cataloging in different chemical inventories.[1]
-
(S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
-
(S)-3-chloro-1,2-propanediol acetonide
-
(S)-(-)-3-Chloro-1,2-propanediol acetonide
-
(S)-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane
-
1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl-, (4S)-
-
(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1], Sigma-Aldrich |
| Molecular Weight | 150.60 g/mol | PubChem[1], Sigma-Aldrich |
| CAS Number | 60456-22-6 | PubChem[1], Sigma-Aldrich |
| Appearance | Clear colourless to light yellow liquid | ChemicalBook[2] |
| Density | 1.103 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 63 °C at 37 mmHg | Sigma-Aldrich |
| Refractive Index | n20/D 1.434 | Sigma-Aldrich |
| Flash Point | 51 °C (123.8 °F) - closed cup | Sigma-Aldrich |
| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N | PubChem[1], Sigma-Aldrich |
| SMILES | CC1(C)OC--INVALID-LINK--O1 | Sigma-Aldrich |
Synthesis Protocol
The synthesis of 4-(chloromethyl)-1,3-dioxolanes is generally achieved through the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with an appropriate ketone.[3] The following protocol details a representative procedure for the synthesis of this compound.
Reaction:
Caption: Synthesis of this compound.
Materials:
-
(S)-3-chloro-propane-1,2-diol
-
Acetone
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-3-chloro-propane-1,2-diol, acetone, and toluene.[3]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[3]
-
Azeotropic Dehydration: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is monitored by the amount of water collected and is considered complete when the theoretical amount of water has been separated.[3][4]
-
Work-up: After cooling the reaction mixture to room temperature, the organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[3][5]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate. The drying agent is then filtered off, and the toluene is removed under reduced pressure.[3][5]
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.[3][5]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis of 4-(chloromethyl)-1,3-dioxolanes.[3]
Applications in Synthesis
This compound is a valuable chiral intermediate in organic synthesis. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The dioxolane moiety serves as a protecting group for the 1,2-diol, which can be deprotected under acidic conditions.[5] This compound and its analogs are utilized in the pharmaceutical industry for the synthesis of complex molecules.[3]
References
Role of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in asymmetric synthesis
An In-depth Technical Guide to the Role of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a critical determinant of biological activity in pharmaceuticals and fine chemicals. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern drug development and chemical manufacturing. This compound, a derivative of (S)-glycerol, has emerged as a versatile and indispensable chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its properties, its fundamental role in transferring stereochemical information, and its application in the synthesis of complex, optically active molecules. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a practical resource for professionals in the field.
Introduction to Asymmetric Synthesis
Asymmetric synthesis is the process of creating chiral molecules in an enantiomerically enriched form.[1] Since the physiological effects of enantiomers can differ significantly—with one being therapeutic while the other is inactive or even harmful—regulatory bodies worldwide mandate the development of single-enantiomer drugs.[2][3] Key strategies in asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, and, increasingly, the incorporation of chiral building blocks. A chiral building block is an enantiomerically pure molecule that is incorporated into a larger structure, transferring its stereochemistry to the final product.
This compound: A Profile
This compound, also known as (S)-Solketal chloride, is a chiral synthon derived from the readily available chiral pool. It is valued for its high stereochemical purity, stability, and bifunctional nature.[4][5]
Key Properties:
-
Molecular Formula: C₆H₁₁ClO₂[6]
-
Molecular Weight: 150.60 g/mol [6]
-
Appearance: Colorless liquid[7]
-
Chirality: Contains a single, defined stereocenter at the C4 position of the dioxolane ring.
-
Functionality: It features a reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution, and a protected diol (the isopropylidene acetal), which is stable under basic and neutral conditions but can be readily deprotected under acidic conditions.[4][8]
The structure combines a stable chiral core with a versatile reactive site, making it an ideal starting material for introducing a chiral C3 unit in a synthetic sequence.
Caption: Logical workflow from the chiral pool to a target molecule.
Core Role in Asymmetric Synthesis
The primary role of this compound is to serve as a chiral electrophile. The stereocenter on the dioxolane ring directs the stereochemical outcome of subsequent reactions, either through substrate control or by being retained in the final product.
Mechanism of Stereochemical Transfer: Nucleophilic Substitution
The most common application involves the Sₙ2 reaction at the chloromethyl group. A nucleophile attacks the carbon bearing the chlorine atom, which is a good leaving group. This reaction proceeds with high fidelity, and because the chiral center is not directly involved in the substitution, its configuration is preserved. This allows for the covalent attachment of a wide variety of side chains without loss of enantiomeric purity.
Caption: Sₙ2 reaction preserving the chiral center.
This strategy is fundamental to synthesizing a variety of chiral compounds, including ethers, esters, amines, and molecules with new carbon-carbon bonds.
Applications in Pharmaceutical and Fine Chemical Synthesis
This building block is a key intermediate in the synthesis of numerous biologically active molecules.[5] Its utility spans antiviral, anticancer, and CNS-active drug candidates.[4]
Examples of Application Areas:
-
β-Blockers: The synthesis of optically active propanolamine-based β-blockers.
-
Antifungal Agents: Used in the synthesis of key intermediates for triazole antifungals like itraconazole, where it helps construct the chiral side chain.[9]
-
Glycerophospholipids: Serves as a precursor for the synthesis of complex lipids with defined stereochemistry.[10]
-
Novel Heterocycles: Acts as a starting material for creating new chiral heterocyclic systems for screening in drug discovery programs.[4]
Experimental Protocols
The following protocols are representative of the key transformations involving this compound and its analogs.
Protocol: Nucleophilic Substitution with a Phenoxide
This protocol, adapted from the synthesis of a key intermediate for triazole antifungals, illustrates the reaction of a dioxolane building block with a phenolic nucleophile.[9]
Objective: To synthesize a chiral aryl ether by reacting a phenolic compound with a 4-(chloromethyl)-dioxolane derivative.
Materials:
-
Phenolic starting material (e.g., 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) (1.0 eq)
-
This compound (or a similar analog like the 2-ethyl version) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the phenolic starting material (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol: Deprotection of the Dioxolane Ring
Objective: To remove the isopropylidene protecting group to reveal the 1,2-diol functionality.[11]
Materials:
-
Dioxolane-protected compound
-
Aqueous acid (e.g., dilute HCl, acetic acid, or p-toluenesulfonic acid in a THF/water mixture)
-
Base for neutralization (e.g., sodium bicarbonate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the dioxolane-protected compound in a suitable solvent mixture (e.g., tetrahydrofuran and water).
-
Add a catalytic amount of a strong acid or a stoichiometric amount of a weaker acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the deprotection by TLC until the starting material disappears.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of a weak base like sodium bicarbonate.
-
Extract the diol product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the deprotected diol.
Quantitative Data Summary
The efficiency of reactions involving this compound is critical. The following tables summarize representative quantitative data for analogous transformations.
Table 1: Synthesis of Related Dioxolane Structures
| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Glycerol epichlorohydrin, Formaldehyde | Sulfuric acid, 95-98°C, azeotropic distillation | 4-Chloromethyl-1,3-dioxalane | N/A | [11] |
| 3-chloropropane-1,2-diol, propionaldehyde | p-toluenesulfonic acid, Toluene, reflux | 4-(Chloromethyl)-2-ethyl-1,3-dioxolane | High |[8] |
Table 2: Enantioselectivity in Related Syntheses
| Reaction | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Enantioselective hydrolysis of (R,S)-IPG octanoate | Lipase Amano AK | (S)-IPG ((S)-Solketal) | Up to 97% ee | [10] |
| Rh-catalyzed three-component cascade | Rh₂(S-DOSP)₄ | Chiral 1,3-dioxole | 28% ee |[12] |
Note: IPG (Isopropylideneglycerol) is the alcohol precursor to the title compound.
Conclusion
This compound stands out as a premier chiral building block for asymmetric synthesis. Its structural features—a stable, stereochemically defined core and a selectively reactive functional group—provide a reliable and efficient means to introduce chirality into complex molecules. For researchers and professionals in drug development, mastering the application of this synthon is a key step toward the streamlined and stereocontrolled synthesis of next-generation pharmaceutical agents. Its continued use in both academic research and industrial-scale production underscores its significant and lasting impact on modern organic chemistry.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. mdpi.com [mdpi.com]
- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (98%) - Amerigo Scientific [amerigoscientific.com]
- 7. 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane 97 4362-40-7 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block, serves as a crucial starting material and intermediate in the stereoselective synthesis of a variety of pharmaceutical compounds. Its rigid dioxolane ring provides a defined stereochemical framework, making it an invaluable synthon for introducing chirality into drug molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of the antibiotic Linezolid, a key intermediate for the cholesterol-lowering drug Atorvastatin, and in the general synthesis of antiviral nucleoside analogs.
Synthesis of Linezolid
Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. This compound can be utilized in a convergent synthesis of Linezolid through the key step of N-alkylation of an appropriate aniline derivative.
Quantitative Data Summary
| Step No. | Reaction | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-alkylation | 3-fluoro-4-morpholinobenzenamine, this compound | Pyridine | Reflux | Not Specified | Not Reported | |
| 2 | Deprotection & Cyclization | Intermediate from Step 1 | p-Toluenesulfonic acid (PTSA), Methanol; Phosgene or equivalent | Not Specified | Not Specified | Not Reported | |
| 3 | Alternate Route: Amidation from (R)-epichlorohydrin derived intermediate | N-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide | Pyridine, TsCl; 3-fluoro-4-morpholinobenzenamine | Not Specified | Not Specified | 78 | |
| 4 | Alternate Route: Cyclization | N-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl) acetamide | Carbonyl diimidazole (CDI) | Room Temp | 20 | 77 | [1] |
| 5 | Alternate Route: Phthalimide displacement | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, Potassium phthalimide | N,N-Dimethylformamide (DMF) | Reflux | 5 | 62 | [1] |
| 6 | Alternate Route: Deprotection | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | Hydrazine hydrate, Methanol | Reflux | 1 | 90 | [1] |
Experimental Protocols
Protocol 1: Direct N-Alkylation Approach
-
N-alkylation: A mixture of 3-fluoro-4-morpholinobenzenamine and this compound is refluxed in pyridine. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After completion of the reaction, the pyridine is removed under reduced pressure.
-
Deprotection and Cyclization: The resulting intermediate, 3-fluoro-N-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-morpholinobenzenamine, is treated with a catalytic amount of p-toluenesulfonic acid in methanol to remove the acetonide protecting group. The subsequent diol is then cyclized using a phosgene equivalent (e.g., triphosgene, carbonyl diimidazole) to form the oxazolidinone ring.
-
Final Acetylation: The amino group on the oxazolidinone side chain is acetylated using acetic anhydride to yield Linezolid.
Protocol 2: Synthesis via (R)-Epichlorohydrin Derived Intermediate [1]
This approach utilizes (R)-epichlorohydrin, which can be converted to this compound, or used to generate a similar chiral intermediate.
-
Formation of Chloro-alcohol: 3-Fluoro-4-morpholinyl aniline (1.08 g, 0.005 mol) is reacted with (R)-epichlorohydrin (0.46 g, 0.005 mol) in methanol (10 mL). The mixture is heated to reflux for 16 hours and then concentrated to give N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.
-
Oxazolidinone Ring Formation: To a solution of the chloro-alcohol from the previous step (5.7 g, 0.019 mol) in dichloromethane (60 mL), carbonyl diimidazole (3.2 g, 0.019 mol) is added. The reaction mixture is stirred at room temperature for 20 hours. The solution is then washed with water (60 mL) and concentrated to afford (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone with a yield of 77%.
-
Phthalimide Substitution: A solution of the chloromethyl oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL) is treated with potassium phthalimide (4.0 g, 0.021 mol). The reaction mixture is heated to reflux and stirred for 5 hours. After cooling and dilution with water (200 mL), the precipitated solid is filtered and dried to give (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide with a yield of 62%.
-
Deprotection to Amine: To a solution of the phthalimide-protected intermediate (4.0 g, 0.009 mol) in methanol (25 mL), hydrazine hydrate (2.0 g, 0.04 mol) is added. The reaction mixture is refluxed for 1 hour. After cooling and extraction with dichloromethane, the organic extracts are concentrated to give (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]amine with a yield of 90%.
-
Final Acetylation: The resulting amine is acetylated with acetic anhydride in the presence of a base like triethylamine to furnish Linezolid.
Workflow Diagrams
Caption: Synthetic workflow for Linezolid via direct N-alkylation.
Caption: Alternate synthetic workflow for Linezolid.
Synthesis of a Key Intermediate for Atorvastatin
Atorvastatin is a highly successful drug for lowering cholesterol. Its synthesis relies on a key chiral side chain, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic strategy can be devised based on known chemical transformations, leveraging the chiral nature of the starting material.
Conceptual Synthetic Protocol
The synthesis would involve converting the chloromethyl group to an extended side chain and modifying the dioxolane ring to the required dioxane structure.
-
Chain Extension: The chloromethyl group of this compound can be converted to a cyanomethyl group via reaction with sodium or potassium cyanide.
-
Hydrolysis and Protection: The dioxolane ring can be hydrolyzed under acidic conditions to reveal the diol. This diol can then be reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to form the desired 2,2-dimethyl-1,3-dioxane ring, along with the esterification of the carboxylic acid to a tert-butyl ester.
-
Reduction of Nitrile: The nitrile group is then reduced to a primary amine, for instance, using catalytic hydrogenation (e.g., Raney Nickel) or a chemical reducing agent like lithium aluminum hydride, to yield the target intermediate, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.
Logical Workflow Diagram
Caption: Conceptual workflow for an Atorvastatin intermediate.
Application in Antiviral Synthesis: Carbocyclic Nucleoside Analogs
This compound and similar chiral synthons are valuable starting materials for the synthesis of carbocyclic nucleoside analogs, a class of compounds with significant antiviral activity. These analogs mimic natural nucleosides but have the furanose oxygen replaced by a methylene group, often leading to enhanced metabolic stability.
General Synthetic Strategy
A general approach involves using the chiral dioxolane as a scaffold to construct the carbocyclic core and subsequently attach a nucleobase.
-
Ring Opening and Elaboration: The dioxolane can be opened and the resulting chiral backbone can be elaborated through various synthetic steps to form a functionalized cyclopentane or cyclohexane ring. This often involves olefination, cycloaddition, or ring-closing metathesis reactions.
-
Introduction of Nucleobase: A key step is the coupling of a nucleobase (e.g., purine or pyrimidine derivatives) to the carbocyclic core. This is typically achieved via a Mitsunobu reaction or by displacement of a suitable leaving group on the carbocycle with the nitrogen of the nucleobase.
-
Deprotection: Finally, any protecting groups on the carbocycle and the nucleobase are removed to yield the final carbocyclic nucleoside analog.
Illustrative Experimental Workflow
Caption: General workflow for antiviral carbocyclic nucleosides.
References
Application Notes and Protocols for Nucleophilic Substitution with (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, also known as (S)-solketal chloride, is a versatile chiral building block of significant interest in pharmaceutical and agrochemical research. Its utility stems from the presence of a primary chloride, which is an excellent leaving group for SN2 reactions, and a chiral center, allowing for the synthesis of enantiomerically pure molecules. The dioxolane moiety serves as a protected diol, which can be deprotected under acidic conditions, further enhancing its synthetic value.
This document provides detailed protocols for nucleophilic substitution reactions of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. These reactions are fundamental for the introduction of diverse functional groups, enabling the synthesis of a wide array of chiral intermediates for drug discovery and development.
General Reaction Scheme
The primary transformation discussed is the SN2 reaction, where a nucleophile (Nu-) displaces the chloride ion from this compound.
Caption: General SN2 reaction.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution of this compound with various nucleophiles.
Table 1: Synthesis of (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 50 | 12 (overnight) | Not specified, but implied to be high |
Table 2: Williamson Ether Synthesis
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Phenoxide | Phenol | Sodium Hydride (NaH) | DMSO | 140 | 4 | Good (not specified) | Analogous reaction with 4-chloromethyl-2,2,4-trimethyl-1,3-dioxolane[1] |
Table 3: Synthesis of Thioethers
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Thiophenoxide | Thiophenol | Potassium Carbonate (K₂CO₃) | Acetonitrile | Room Temp. | 8-12 | Good (not specified) | General protocol for primary halides |
Table 4: N-Alkylation of Amines
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Piperidine | Piperidine | K₂CO₃ | DMF | Room Temp. | Not specified | Good (not specified) | General protocol for secondary amines |
| Pyrazole | N-(1H-Pyrazol-3-yl)-benzamide | Sodium tert-butoxide | 1,4-dioxane | Reflux | 23 | 82.8 (of a related acetamide) | Reaction with a tosylate analog[2] |
Experimental Protocols
Workflow Overview
The general workflow for the nucleophilic substitution reactions described in this document is depicted below.
Caption: General experimental workflow.
Protocol 1: Synthesis of (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane
This protocol describes the synthesis of the corresponding azide, a versatile intermediate for the introduction of an amine functionality via reduction or for use in click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Benzene
-
Water
Procedure: [3]
-
Dissolve 15.05 g of this compound in 100 ml of DMF in a round-bottom flask.
-
Add 6.5 g of sodium azide to the solution.
-
Stir the mixture at 50°C overnight.
-
Cool the reaction to room temperature.
-
Dilute the mixture with 300 ml of benzene and wash five times with water.
-
Dry the organic phase and evaporate the solvent under reduced pressure to yield (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.
Protocol 2: Williamson Ether Synthesis with Phenol (General Protocol)
This protocol outlines a general procedure for the synthesis of aryl ethers, a common structural motif in many pharmaceutical compounds.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0°C, add a solution of phenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of Thioethers with Thiophenol (General Protocol)
This protocol provides a general method for the synthesis of thioethers, which are important intermediates in organic synthesis.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add thiophenol (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Protocol 4: N-Alkylation of Piperidine (General Protocol)
This protocol describes a general procedure for the alkylation of secondary amines. Note that over-alkylation to form a quaternary ammonium salt is a potential side reaction.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.2 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the nucleophilic substitution reactions described in these protocols, showcasing the versatility of this compound as a chiral building block.
Caption: Synthetic pathways from the starting material.
References
Synthesis of Chiral Epoxides from (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral epoxides, valuable building blocks in pharmaceutical and fine chemical synthesis, using (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane as a readily available chiral starting material.
Introduction
This compound, also known as (S)-solketal chloride, is a versatile chiral synthon derived from the chiral pool. Its rigid dioxolane structure provides stereochemical control, making it an excellent precursor for the synthesis of enantiomerically pure compounds. This application note focuses on the conversion of this compound into chiral epoxides, particularly (R)-glycidol and its derivatives. These epoxides are crucial intermediates in the synthesis of various biologically active molecules, including beta-blockers and antiviral agents.
The primary synthetic strategy involves a two-step sequence:
-
Acid-catalyzed hydrolysis of the acetal protecting group to afford (S)-3-chloro-1,2-propanediol.
-
Base-mediated intramolecular cyclization of the resulting chlorohydrin to yield the desired chiral epoxide, (R)-glycidol.
This document provides detailed protocols for each step, along with quantitative data on yields and enantiomeric excess, and visualizations of the reaction pathways and workflows.
Data Presentation
Table 1: Synthesis of (S)-3-chloro-1,2-propanediol from this compound
| Method | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Dilute HCl | p-Dioxan/Water | Reflux | 2 | High (not specified) | [1] |
| 2 | Amberlyst-15 | Water | 80 | 6 | ~100 (for solketal) | [2] |
Table 2: Synthesis of (R)-Glycidol from (S)-3-chloro-1,2-propanediol
| Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| 1 | NaOH | Ethanol | 0-5 | 2 | Not specified | Not specified | [3] |
| 2 | K₂CO₃ | Dichloromethane | Room Temp. | 18 | 88 | 96 | [3] |
| 3 | Tribasic Potassium Phosphate | Methylene Chloride | Reflux | 3 | 91 | 99.5 | [4] |
Table 3: Synthesis of (S)-Glycidyl Tosylate from (R)-3-chloro-1,2-propanediol (Illustrative Example of a Derivative)
| Method | Base | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Optical Purity (%) | Reference |
| 1 | Tribasic Potassium Phosphate, Triethylamine | Tosyl Chloride | Methylene Chloride | Reflux, then 0 to RT | 3, then 1 | 81.5 | 99.5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-chloro-1,2-propanediol via Hydrolysis
This protocol describes the removal of the isopropylidene protecting group from this compound.
Materials:
-
This compound
-
Hydrochloric acid (dilute solution)
-
p-Dioxan
-
Water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of p-dioxan and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude (S)-3-chloro-1,2-propanediol.
-
The crude product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of (R)-Glycidol via Intramolecular Cyclization
This protocol details the base-catalyzed epoxidation of (S)-3-chloro-1,2-propanediol.
Materials:
-
(S)-3-chloro-1,2-propanediol
-
Potassium carbonate (anhydrous)
-
Dichloromethane (anhydrous)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add (S)-3-chloro-1,2-propanediol (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add potassium carbonate (3.5 eq) to the solution.[3]
-
Seal the flask and stir the mixture vigorously at room temperature for 18 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure. To ensure complete removal of residual solvent, co-evaporation with benzene (2 x 5 mL) can be performed.[3]
-
The resulting residue is (R)-glycidol. The yield for this procedure is reported to be 88%, with an enantiomeric excess of 96% as determined by chiral GC analysis of the corresponding acetate derivative.[3]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway from (S)-solketal chloride to (R)-glycidol.
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
The protocols outlined in this application note provide a reliable and efficient methodology for the synthesis of chiral epoxides, specifically (R)-glycidol, from the readily accessible starting material this compound. The use of this chiral precursor ensures high enantiomeric purity in the final product, which is critical for applications in drug development and asymmetric synthesis. The provided data and workflows offer a clear guide for researchers to implement this valuable synthetic transformation in their own laboratories.
References
Application Notes and Protocols: (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane as a Glycerol Synthon
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, also known as (S)-solketal chloride, is a versatile and valuable chiral building block in modern organic synthesis. Derived from the renewable resource glycerol, this synthon provides a stereochemically defined three-carbon unit, making it an essential intermediate in the enantioselective synthesis of a wide range of biologically active molecules. The 1,3-dioxolane moiety serves as a protecting group for the 1,2-diol of glycerol, while the reactive chloromethyl group allows for the introduction of this chiral fragment into larger molecules, primarily through nucleophilic substitution reactions.
These application notes provide an overview of the utility of this compound in pharmaceutical and chemical research, along with detailed experimental protocols for its key applications.
Core Applications in Drug Development
The primary application of this compound is in the synthesis of chiral pharmaceuticals where the (S)-glycerol backbone is a crucial structural motif.
-
Beta-Adrenergic Blockers: This class of drugs, commonly used to manage cardiovascular diseases, often contains a (S)-1-aryloxy-3-amino-2-propanol core. This compound is an ideal precursor for introducing the chiral aminopropanol side chain. Notable examples include the synthesis of (S)-propranolol and (S)-atenolol. The activity of these beta-blockers often resides predominantly in the (S)-enantiomer. For instance, the activity of (S)-(-)-propranolol is reported to be significantly higher than that of its (R)-enantiomer.[1][2]
-
Triazole Antifungal Agents: Many modern antifungal drugs, such as itraconazole and posaconazole, feature complex stereochemistry. Chiral building blocks derived from glycerol are utilized to construct key intermediates in their synthesis. The dioxolane moiety is a recurring structural feature in these antifungal agents, playing a role in their binding to the target enzyme.
-
Other Chiral Molecules: The versatility of this compound extends to the synthesis of various other chiral compounds, including glycerophospholipids and prostaglandins.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 60456-22-6 |
| Density | 1.103 g/mL at 25 °C |
| Boiling Point | 63 °C at 37 mmHg |
| Refractive Index | n20/D 1.434 |
| Optical Rotation | [α]24/D -42.1° (neat) |
Quantitative Data from Synthetic Applications
The following table summarizes representative yields for the synthesis of (S)-propranolol and (S)-atenolol via different synthetic strategies, highlighting the importance of efficient enantioselective methods.
| Target Molecule | Synthetic Strategy | Key Chiral Synthon/Step | Reported Yield | Enantiomeric Excess (ee) |
| (S)-Propranolol | Kinetic Resolution | α-Naphthyl glycidyl ether | 55% | 89% |
| (S)-Atenolol | Kinetic Resolution | (R)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | 60% (amination step) | >99% |
| (S)-Atenolol | Asymmetric Synthesis | (R)-Epichlorohydrin | >85% (overall) | >99% |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-isopropylideneglycerol - A Key Intermediate for (S)-Propranolol
This protocol details the nucleophilic substitution reaction of 1-naphthol with this compound.
Materials:
-
This compound
-
1-Naphthol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-naphthol (1.1 equivalents).
-
Add anhydrous DMF to dissolve the 1-naphthol.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium naphthoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (1.0 equivalent) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure (S)-1-(1-naphthyloxy)-2,3-isopropylideneglycerol.
Protocol 2: Deprotection of the Dioxolane and Formation of (S)-Propranolol
This protocol describes the removal of the isopropylidene protecting group and the subsequent steps to form (S)-propranolol.
Materials:
-
(S)-1-(1-Naphthyloxy)-2,3-isopropylideneglycerol (from Protocol 1)
-
Methanol
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Isopropylamine
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
Part A: Deprotection
-
Dissolve the product from Protocol 1 in methanol.
-
Add a catalytic amount of aqueous HCl.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure and extract the product into an organic solvent.
-
Dry the organic layer and concentrate to yield (S)-1-(1-naphthyloxy)-2,3-propanediol.
Part B: Tosylation and Amination
-
Dissolve the diol from Part A in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise.
-
Stir the reaction at 0 °C for several hours, then allow to warm to room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
The crude tosylate is then reacted with an excess of isopropylamine in a suitable solvent (e.g., in a sealed tube or under reflux).
-
After the reaction is complete (monitored by TLC), the excess amine and solvent are removed.
-
The residue is taken up in an organic solvent and washed with aqueous NaOH solution and then water.
-
The organic layer is dried and concentrated to give crude (S)-propranolol, which can be further purified by recrystallization or chromatography.
Visualizations
Reaction Schemes and Workflows
Caption: Synthesis of the (S)-propranolol intermediate.
Caption: Workflow for the synthesis of (S)-propranolol.
Caption: The SN2 reaction mechanism.
References
Application Note: Efficient Ketalization of 3-Chloropropane-1,2-diol with Acetone
Abstract
This application note provides a detailed experimental protocol for the acid-catalyzed ketalization of 3-chloropropane-1,2-diol with acetone to synthesize (±)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. This reaction serves as a crucial protective step for the diol functionality, enabling selective reactions at the chloride. The described procedure is robust, scalable, and yields the desired product in high purity. This protocol is intended for researchers and scientists in organic synthesis and drug development.
Introduction
The protection of diol functional groups is a fundamental strategy in multi-step organic synthesis. The formation of a ketal from a diol and a ketone, such as acetone, provides a stable protecting group that is resistant to a variety of reaction conditions, yet can be readily removed under acidic aqueous conditions. 3-chloropropane-1,2-diol is a versatile building block, and the selective protection of its diol moiety is essential for the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines a reliable method for this transformation using p-toluenesulfonic acid as a catalyst.
Reaction Scheme
Experimental Protocol
Materials and Equipment
-
3-Chloropropane-1,2-diol (98%)
-
Acetone (ACS grade)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 3-chloropropane-1,2-diol (0.1 mol, 11.05 g) and acetone (0.3 mol, 22.1 mL).
-
Addition of Catalyst: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.01 mol, 1.90 g).
-
Reaction: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark apparatus. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure. The product, (±)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, is collected as a colorless liquid.
-
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 3-Chloropropane-1,2-diol | 0.945 mol | [1] |
| Acetone | 1500 ml | [1] |
| Catalyst | ||
| p-Toluenesulfonic acid | 1.79 g | [1] |
| Reaction Conditions | ||
| Temperature | 25°C | [1] |
| Reaction Time | 12 hours | [1] |
| Product | ||
| (±)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | 128.01 g | [1] |
| Yield | 89% | [1] |
| Boiling Point | 45°C at 5 mmHg | [1] |
Safety Precautions
-
3-Chloropropane-1,2-diol is harmful if swallowed or in contact with skin and may damage fertility or the unborn child.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][3]
-
Acetone is a flammable liquid. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
p-Toluenesulfonic acid is corrosive. Avoid skin and eye contact.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[2][3]
Visualization
Caption: Experimental workflow for the ketalization of 3-chloropropane-1,2-diol.
Discussion
The described protocol provides a straightforward and efficient method for the synthesis of (±)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.[4] The work-up procedure effectively removes the acid catalyst and residual water, and fractional distillation yields a product of high purity. Alternative catalysts such as boron trifluoride etherate or cation exchange resins can also be employed for this transformation.[5][6] The choice of catalyst may influence reaction times and yields.
Conclusion
This application note details a reliable and reproducible protocol for the ketalization of 3-chloropropane-1,2-diol with acetone. The procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production. The resulting protected diol is a valuable intermediate for further synthetic transformations.
References
- 1. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. iosrjournals.org [iosrjournals.org]
Acid-catalyzed synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane protocol
An application note and protocol for the acid-catalyzed synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] This document provides researchers, scientists, and drug development professionals with a detailed methodology, reaction data, and visual workflows for this important synthesis.
Introduction
4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as a crucial building block in organic synthesis. The 1,3-dioxolane ring acts as a stable protecting group for the diol functionality of glycerol, while the chloromethyl group provides a reactive site for nucleophilic substitution.[3] This allows for the targeted introduction of a protected glycerol moiety into more complex molecules.
The synthesis is achieved through the acid-catalyzed ketalization of 3-chloropropane-1,2-diol (also known as glycerol α-monochlorohydrin) with acetone.[1][2] The reaction proceeds by forming a five-membered cyclic ketal, with water as the only byproduct.[4][5] To drive the reaction to completion, the water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[1][3]
Reaction Scheme
The overall synthesis involves the reaction of 3-chloropropane-1,2-diol with acetone in the presence of an acid catalyst to yield the desired product and water.
Caption: Overall reaction for the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Performance of Acid Catalysts
The choice of acid catalyst is critical for optimizing the synthesis. The following table summarizes the performance of common homogeneous acid catalysts. The data is based on the synthesis of a closely related compound and serves as a valuable reference.[1]
| Catalyst | Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous | 1 - 5 | Toluene, Benzene | 80 - 110 | 3 - 12 | 85 - 95 | High yield, good solubility in organic solvents.[1] | Difficult to separate from the reaction mixture, corrosive.[1] |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 0.5 - 2 | Toluene, Benzene | 80 - 110 | 4 - 15 | 75 - 85 | Low cost, readily available.[1] | Corrosive, potential for side reactions. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[2]
4.1. Materials and Equipment
-
Reagents:
-
3-chloropropane-1,2-diol (1.0 mol)
-
Acetone (1.2 mol)[2]
-
p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.02 mol, catalytic amount)[2][3]
-
Toluene (as solvent, ~500 mL)[3]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
-
-
Equipment:
-
Round-bottom flask (1 L)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
4.2. Procedure
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add 3-chloropropane-1,2-diol, acetone, and toluene.[2] Add a catalytic amount of p-toluenesulfonic acid to the mixture.[2]
-
Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected azeotropically in the Dean-Stark trap.[1][3]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been separated, which typically takes 3-12 hours.[1][3]
-
Cooling: Once complete, allow the reaction mixture to cool to room temperature.[2]
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[2][3]
-
Workup - Washing: Follow the neutralization with a wash using brine to remove residual water-soluble components.[1][3]
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate.[2][3]
-
Solvent Removal: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.[2][3]
-
Purification: Purify the crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[1][2]
Visualized Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Reaction Mechanism
The acid-catalyzed formation of the dioxolane ring proceeds through several key steps:
-
Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic.
-
Hemiketal Formation: A hydroxyl group from 3-chloropropane-1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent deprotonation step yields a hemiketal intermediate.[6]
-
Protonation and Dehydration: The catalyst protonates one of the hydroxyl groups of the hemiketal, forming a good leaving group (water).
-
Ring Closure: The remaining free hydroxyl group attacks the carbocation, closing the five-membered ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final 2,2-dimethyl-1,3-dioxolane product.
Caption: Key steps in the acid-catalyzed ketalization mechanism.
References
Application Notes and Protocols for Chiral Amine Synthesis using (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a derivative of (S)-solketal, is a versatile chiral building block for the synthesis of enantiomerically enriched compounds. Its utility stems from the presence of a stereocenter and a reactive chloromethyl group, making it an excellent electrophile for nucleophilic substitution reactions. This document provides detailed application notes and protocols for the synthesis of chiral amines utilizing this valuable synthon. Chiral amines are crucial components in a vast array of pharmaceuticals and agrochemicals, and their stereoselective synthesis is of paramount importance.
The primary route for the synthesis of chiral amines from this compound involves the nucleophilic displacement of the chloride ion by an amine or a nitrogen nucleophile equivalent. This SN2 reaction proceeds with inversion of configuration at the carbon atom being attacked, although in this specific case, the stereocenter is adjacent to the reaction center and its configuration is retained. The resulting product, a protected chiral amino alcohol derivative, can then be further modified or deprotected to yield the desired chiral amine.
Reaction Pathway
The general synthetic pathway involves the reaction of this compound with a nitrogen-containing nucleophile. This can be a primary or secondary amine, or a protected amine equivalent such as sodium azide, followed by reduction. The dioxolane moiety serves as a protecting group for the vicinal diol, which can be removed under acidic conditions if the final target is a β-amino alcohol.
Caption: General reaction pathway for chiral amine synthesis.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized for the synthesis of chiral amines.
Protocol 1: Synthesis of (S)-N-Benzyl-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
This protocol details the direct alkylation of benzylamine with this compound.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), benzylamine (2.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Synthesis of (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane and Subsequent Reduction
This two-step protocol involves the synthesis of a chiral azide intermediate, which is then reduced to the primary amine.
Step 1: Synthesis of (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude azide, which can be used in the next step without further purification.
Step 2: Reduction to (S)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
Materials:
-
(S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane (from Step 1)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium hydroxide (NaOH) solution
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral amine.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Experimental Workflow Visualization
Caption: Experimental workflows for chiral amine synthesis.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of chiral amines and their precursors from this compound and analogous substrates. The enantiomeric excess (ee) is expected to be >99% as the chiral center is not directly involved in the reaction.
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | This compound | Benzylamine | (S)-N-Benzyl-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | 70-85 (estimated) | >99 | Analogous to |
| 2 | This compound | Sodium Azide | (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | >90 | >99 | Analogous to |
| 3 | (S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | LiAlH₄ | (S)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | 80-95 | >99 | General reduction yields |
| 4 | Tosyl solketal | Various amines (microwave assisted) | Solketal amines | High yields | Not reported | [1] |
Signaling Pathway and Logical Relationships
The logical progression of the synthesis is based on fundamental principles of organic chemistry, primarily the SN2 reaction mechanism.
References
Application Notes and Protocols for the Deprotection of 2,2-dimethyl-1,3-dioxolane Groups under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-1,3-dioxolane group, also known as an acetonide or isopropylidene ketal, is a commonly employed protecting group for 1,2- and 1,3-diols in organic synthesis. Its stability under neutral and basic conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals.[1][2] This document provides detailed application notes and protocols for the acidic deprotection of this group.
The deprotection of 2,2-dimethyl-1,3-dioxolanes is typically achieved through acid-catalyzed hydrolysis.[3] The selection of the appropriate acidic reagent, solvent, and temperature is critical to ensure high yields and to prevent undesired side reactions, particularly when dealing with sensitive substrates.[3][4]
Data Summary of Acidic Deprotection Conditions
The following table summarizes various acidic conditions reported for the deprotection of 2,2-dimethyl-1,3-dioxolane and related acetal groups. This data allows for a direct comparison of different methodologies to select the most suitable conditions for a specific substrate.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 80% Acetic Acid (aq) | Acetic Acid / H₂O | 25-40 | 2-6 | >90 | General, mild conditions suitable for acid-sensitive substrates.[3] |
| p-TsOH·H₂O (cat.) | Acetone / H₂O | 25 | 1-4 | ~95 | A commonly used and effective method for most acetonides.[3] |
| Pyridinium p-toluenesulfonate (PPTS) (cat.) | CH₂Cl₂ / MeOH | 25 | 4-8 | >90 | Mild and selective, often preferred in the presence of other acid-labile groups.[3] |
| Dowex® 50WX8 (H⁺ form) | MeOH / H₂O | 25 | 2-5 | >95 | Heterogeneous catalyst that simplifies workup via filtration.[3] |
| CeCl₃·7H₂O / NaI | Acetonitrile | 80 | 0.5-2 | ~90 | Lewis acid catalysis which can offer faster and more selective deprotection.[3] |
| I₂ (cat.) | Acetone / H₂O | 25 | 1-3 | >90 | Mild conditions, useful for substrates sensitive to strong acids.[3] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (cat.) | Water | 30 | 0.08 | Quantitative | Rapid and quantitative conversion of 2-phenyl-1,3-dioxolane to benzaldehyde.[5][6] |
| Erbium triflate (Er(OTf)₃) (cat.) | Wet nitromethane | Room Temp. | N/A | High | A very gentle Lewis acid catalyst for chemoselective cleavage.[5][6] |
Experimental Protocols
Below are detailed protocols for the deprotection of 2,2-dimethyl-1,3-dioxolane groups using common acidic catalysts.
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol can be adapted for various Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or aqueous acetic acid.
Materials:
-
Substrate protected with a 2,2-dimethyl-1,3-dioxolane group
-
Selected acid catalyst (e.g., p-TsOH·H₂O, 80% aqueous acetic acid)
-
Appropriate solvent system (e.g., Acetone/Water, THF/Water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the protected substrate (1.0 equivalent) in a suitable organic solvent (e.g., acetone, THF).
-
Add water to the mixture. The ratio of organic solvent to water can be adjusted, typically ranging from 4:1 to 10:1.
-
Add the acid catalyst. For p-TsOH·H₂O, a catalytic amount (e.g., 0.1-0.2 equivalents) is typically sufficient. For aqueous acetic acid, it is used as the solvent system.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 40°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude deprotected product.
-
Purify the product by column chromatography, recrystallization, or distillation as required.
Protocol 2: Mild Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
This method is particularly useful for substrates that are sensitive to stronger acidic conditions.[3]
Materials:
-
Substrate protected with a 2,2-dimethyl-1,3-dioxolane group
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected substrate (1.0 equivalent) in a mixture of anhydrous dichloromethane and methanol (a 4:1 to 9:1 v/v ratio is common) to a final concentration of approximately 0.05-0.1 M.[3]
-
To the stirred solution, add pyridinium p-toluenesulfonate (PPTS) (0.2-0.5 equivalents).[3]
-
Stir the reaction mixture at room temperature (20-25°C).[3]
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-8 hours.[3]
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.[3]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product as necessary.
Visualizations
Mechanism of Acid-Catalyzed Deprotection of a 2,2-dimethyl-1,3-dioxolane
Caption: Acid-catalyzed hydrolysis of a 2,2-dimethyl-1,3-dioxolane.
Experimental Workflow for Deprotection
Caption: General workflow for the deprotection of 2,2-dimethyl-1,3-dioxolanes.
References
Application Notes and Protocols for the Reaction of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, also known as (S)-solketal chloride, is a versatile chiral building block extensively utilized in organic synthesis. Its utility stems from the presence of a reactive primary chloride, which is an excellent leaving group for SN2 reactions, and a protected diol in the form of a chiral 1,3-dioxolane ring. This allows for the stereospecific introduction of a three-carbon synthon, making it a valuable precursor in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other complex organic molecules. The reactions of this compound with various nucleophiles proceed with inversion of configuration at the electrophilic carbon, a hallmark of the SN2 mechanism. This stereospecificity is crucial for the synthesis of chiral drugs where a specific enantiomer is responsible for the desired therapeutic effect.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride ion by a nucleophile (Nu:⁻) in a bimolecular nucleophilic substitution (SN2) reaction. This process is characterized by a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of the stereochemical configuration.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in the production of various pharmaceuticals and agrochemicals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my reaction consistently low?
Answer: Low yields can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the complete removal of water formed during the reaction. Using a Dean-Stark apparatus is highly effective for azeotropic removal of water with a solvent like toluene, which drives the reaction equilibrium towards the product.[1][2][3] Monitor the water collection in the Dean-Stark trap; the reaction is typically complete when no more water is collected.[1][2][3]
-
-
Suboptimal Reagent Ratio: The molar ratio of reactants is crucial.
-
Solution: A slight excess of the ketone (acetone) is often used to ensure the full conversion of the diol. A typical molar ratio of 3-chloropropane-1,2-diol to acetone is 1:1.2.
-
-
Catalyst Inactivity: The acid catalyst may be old or inactive.
-
Solution: Use a fresh, high-purity acid catalyst such as p-toluenesulfonic acid monohydrate.
-
-
Product Loss During Work-up: Significant product loss can occur during the extraction and washing steps.
-
Solution: Minimize the number of aqueous washes. Ensure proper phase separation and avoid vigorous shaking that can lead to emulsions. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
Question: My product is decomposing during distillation. How can I prevent this?
Answer: The 1,3-dioxolane ring is sensitive to acid and heat, which can lead to decomposition during purification.[4]
-
Neutralize the Acid Catalyst: It is critical to completely neutralize the acid catalyst before distillation. Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.[1][2][4]
-
Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the product, minimizing thermal decomposition.[4] A short path distillation apparatus is recommended to reduce product loss.[4]
-
Avoid Overheating: Use a water or oil bath for uniform and controlled heating. Keep the distillation temperature as low as possible.[4]
Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer: The primary side reactions involve the reactive chloromethyl group.
-
Intermolecular Reactions: The chloromethyl group can react with the starting diol or the product itself, leading to oligomers.
-
Solution: Maintain a relatively dilute reaction mixture to favor the intramolecular cyclization. Add the diol slowly to the mixture of acetone and catalyst.
-
-
Reaction with Water: If water is not efficiently removed, it can hydrolyze the product back to the starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their purity for this synthesis?
A1: The primary starting materials are (S)-3-chloropropane-1,2-diol and acetone. It is advisable to use reagents with a purity of ≥97%. The stereochemistry of the final product is dependent on the stereochemistry of the starting diol.
Q2: What is the role of the acid catalyst and which one should I use?
A2: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by the hydroxyl groups of the diol.[1] While other acid catalysts like sulfuric acid can be used, p-TsOH is often preferred as it is a solid, easy to handle, and effective in catalytic amounts.
Q3: What is the optimal solvent and temperature for the reaction?
A3: Toluene is a commonly used solvent as it forms an azeotrope with water, facilitating its removal.[1][3] The reaction is typically run at the reflux temperature of the solvent to ensure a sufficient reaction rate and efficient azeotropic distillation of water.[1][3]
Q4: How can I effectively monitor the progress of the reaction?
A4: The most straightforward method is to monitor the collection of water in the Dean-Stark trap.[2][3] The reaction is considered complete when the theoretical amount of water has been collected. Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting diol.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Acetone and toluene are flammable; keep them away from ignition sources.[5]
-
p-Toluenesulfonic acid is corrosive and should be handled with care.[1]
-
This compound is a flammable liquid and is toxic if swallowed.[6][7]
Quantitative Data Summary
| Parameter | Recommended Value | Expected Yield (%) | Reference |
| Reactant Ratio | |||
| (S)-3-chloropropane-1,2-diol : Acetone | 1 : 1.2 (molar ratio) | ~85-95% | [3] |
| Catalyst Loading | |||
| p-Toluenesulfonic acid | 0.01 mol% | ~85-95% | [3] |
| Reaction Conditions | |||
| Solvent | Toluene | ~85-95% | [3] |
| Temperature | Reflux | ~85-95% | [3] |
| Reaction Time | 2-4 hours (until no more water is collected) | ~85-95% | [1] |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add (S)-3-chloropropane-1,2-diol (1.0 mol), acetone (1.2 mol), and toluene (250 mL).[3]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol).[3]
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).[1][3]
-
Work-up:
-
Purification:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane 98 60456-22-6 [sigmaaldrich.com]
Technical Support Center: Purification of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane by Vacuum Distillation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane via vacuum distillation. It includes a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol [1] |
| Boiling Point (Atmospheric Pressure) | 156-158 °C[1] |
| Boiling Point (Reduced Pressure) | 63 °C at 37 mmHg (for the (R)-enantiomer) |
| Density | 1.063 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.434[1] |
| Appearance | Clear, colorless to light yellow liquid |
| CAS Number | 4362-40-7[1] |
Experimental Protocol: Vacuum Distillation
This protocol outlines the procedure for the purification of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
1. Pre-treatment of the Crude Product:
-
Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid catalyst. Gently shake the funnel, venting frequently.
-
Aqueous Wash: Separate the organic layer and wash it with an equal volume of deionized water, followed by a wash with an equal volume of brine (saturated NaCl solution) to remove water-soluble impurities like 3-chloropropane-1,2-diol.[2]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Solvent Removal: Filter the mixture to remove the drying agent. If a solvent was used in the reaction or work-up, remove it using a rotary evaporator.
2. Vacuum Distillation Setup:
-
Assemble a standard vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.
-
Use a round-bottom flask of an appropriate size (ideally, half to two-thirds full).
-
Add a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.
-
Connect the apparatus to a vacuum pump with a cold trap placed between the apparatus and the pump to collect any volatile impurities and protect the pump.
3. Distillation Procedure:
-
Begin Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath.
-
Forerun Collection: Collect an initial fraction (forerun) which may contain any remaining volatile impurities.
-
Main Fraction Collection: As the temperature of the vapor at the still head stabilizes, collect the main fraction corresponding to the pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. The boiling point will be dependent on the vacuum achieved.
-
Cease Distillation: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and decomposition of the residue.[2]
-
System Shutdown: Allow the apparatus to cool down completely before slowly re-introducing air into the system.
Troubleshooting Guide
This section addresses common problems encountered during the vacuum distillation of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
| Problem | Possible Cause(s) | Solution(s) |
| Product is Decomposing (Darkening Color, Unstable Temperature) | The compound is heat-sensitive and may be degrading at the distillation temperature. Residual acid from the synthesis can catalyze decomposition.[2] | - Ensure the vacuum is as low as possible to reduce the boiling point. - Before distillation, thoroughly neutralize any residual acid with a wash of saturated sodium bicarbonate solution.[2] - Use a water or oil bath for uniform and controlled heating. |
| Difficulty in Achieving a Stable Vacuum | Leaks in the distillation apparatus. | - Check all glass joints and ensure they are properly sealed and greased. - Inspect all tubing for cracks or loose connections. |
| Bumping or Uncontrolled Boiling | Lack of smooth boiling initiation. Boiling stones are ineffective under vacuum. | - Use a magnetic stirrer and a stir bar in the distillation flask. - A Claisen adapter can help to prevent bumping solutions from contaminating the distillate. |
| Low Purity of the Distilled Product | Inefficient separation from impurities with close boiling points. Contamination from bumping. | - Use a fractional distillation column (e.g., Vigreux) for better separation. - Ensure a slow and steady distillation rate. - If purity remains low, consider alternative purification methods like flash column chromatography.[2] |
| No Product Distilling Over | The vacuum may not be low enough for the applied temperature. The thermometer bulb may be incorrectly placed. | - Check the vacuum pump and the integrity of the system for leaks. - Ensure the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser. |
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane?
A1: This compound can be sensitive to high temperatures. Vacuum distillation lowers the boiling point, which minimizes the risk of thermal decomposition and improves the purity of the final product.[2]
Q2: What are the expected boiling points at different vacuum pressures?
Q3: What are the common impurities in crude 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane?
A3: Common impurities may include unreacted starting materials such as 3-chloropropane-1,2-diol and acetone (or another ketone/aldehyde used in synthesis), as well as the acid catalyst (e.g., p-toluenesulfonic acid).[2]
Q4: How can I remove the acid catalyst before distillation?
A4: The acid catalyst can be effectively removed by washing the crude product with a saturated solution of sodium bicarbonate or another mild base during the aqueous work-up.[2]
Q5: What should I do if the product solidifies in the condenser?
A5: This is unlikely for this compound at typical laboratory temperatures. However, if this occurs, you can gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. Ensure the cooling water is turned off before doing so.
Visualizing the Process
The following diagrams illustrate the purification workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the purification of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Caption: Troubleshooting decision tree for common vacuum distillation issues.
References
Technical Support Center: Synthesis of Dioxolanes from Epichlorohydrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dioxolanes from epichlorohydrin and carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the acid-catalyzed synthesis of dioxolanes from epichlorohydrin are typically attributed to several key factors:
-
Presence of Water: The reaction to form the dioxolane (an acetal or ketal) produces water as a byproduct. Since the reaction is reversible, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (epichlorohydrin/its hydrolyzed form and the carbonyl compound), thereby reducing the yield.[1]
-
Incomplete Hydrolysis of Epichlorohydrin: Often, the synthesis starts with the in-situ hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol, which then reacts with the aldehyde or ketone. If the initial hydrolysis is incomplete, the remaining epichlorohydrin may participate in side reactions.
-
Suboptimal Catalyst Concentration: The amount of acid catalyst is critical. Too little catalyst will result in a slow or incomplete reaction. Conversely, too much acid can promote side reactions like polymerization of epichlorohydrin or degradation of the product.[1]
-
Side Reactions: Undesired side reactions, such as the oligomerization of epichlorohydrin, can consume starting material and reduce the yield of the desired dioxolane.[2][3]
Q2: I am observing a significant amount of a high-boiling, viscous residue in my distillation pot. What is it?
A2: A high-boiling, viscous residue is often indicative of oligomerization or polymerization of epichlorohydrin.[2] This side reaction is typically promoted by Lewis acids and can occur in the presence of the acid catalyst used for the dioxolane formation. The epoxide ring of epichlorohydrin can be opened by a Lewis acid, and the resulting carbocation can react with another epichlorohydrin molecule, leading to the formation of dimers, trimers, and higher oligomers.[3]
Q3: My final product is contaminated with 3-chloro-1,2-propanediol. How can I avoid this?
A3: The presence of 3-chloro-1,2-propanediol in the final product suggests that the reaction with the carbonyl compound did not go to completion. This can be caused by:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough for all the diol to be converted to the dioxolane.
-
Inefficient Water Removal: As the reaction is an equilibrium, failure to remove water will prevent the reaction from reaching completion.[1]
-
Stoichiometry: An insufficient amount of the aldehyde or ketone was used.
Q4: My purified product seems to decompose over time or during distillation. What is happening and how can I prevent it?
A4: Dioxolanes, as acetals or ketals, are susceptible to hydrolysis back to the diol and carbonyl compound under acidic conditions.[4] If any acid catalyst remains in the product during distillation, the elevated temperatures can accelerate this decomposition. To prevent this, it is crucial to thoroughly neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, during the work-up procedure before performing the distillation.[5][6] Distilling under reduced pressure (vacuum distillation) is also highly recommended as it lowers the required temperature, further minimizing the risk of thermal decomposition.[5]
Q5: What are the key differences when using an aldehyde versus a ketone in this synthesis?
A5: Generally, aldehydes are more reactive than ketones in acetal formation due to steric and electronic factors. The carbonyl carbon of an aldehyde is less sterically hindered and more electrophilic than that of a ketone. Consequently, reactions with aldehydes may proceed faster or under milder conditions. However, both are routinely used to successfully synthesize the corresponding dioxolanes. The fundamental principles and potential side reactions remain the same for both.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dioxolane | 1. Inefficient water removal.[1] 2. Reaction has not reached completion. 3. Suboptimal catalyst amount.[1] 4. Side reactions (e.g., epichlorohydrin polymerization).[2][3] | 1. Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) to continuously remove water.[6] Ensure the apparatus is functioning correctly. 2. Monitor the reaction by TLC or GC until the starting material (3-chloro-1,2-propanediol) is consumed. Increase reaction time if necessary. 3. Optimize the catalyst loading. Start with a catalytic amount (e.g., 1 mol%) and adjust as needed based on reaction progress. 4. Maintain a controlled reaction temperature to minimize polymerization. Ensure epichlorohydrin is of good quality. |
| Formation of Viscous Residue | Oligomerization/polymerization of epichlorohydrin.[3] | - Avoid excessive amounts of acid catalyst. - Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. - Ensure starting epichlorohydrin is free from impurities that could initiate polymerization. |
| Product Decomposes During Distillation | Residual acid catalyst in the crude product.[5] | - Thoroughly neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution during work-up.[6] - Wash the organic layer with brine to remove residual salts and water. - Use vacuum distillation to lower the boiling temperature and reduce thermal stress on the product.[5] |
| Crude Product is Darkly Colored | Degradation of starting materials or product due to excessive heat or high acid concentration. | - Control the reaction temperature carefully using a heating mantle with a temperature controller. - Use the minimum effective amount of catalyst. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if substrates are sensitive to oxidation. |
| Difficult Purification / Close-Boiling Impurities | Formation of byproducts with similar volatility to the desired dioxolane.[7] | - Perform a thorough aqueous work-up (neutralization and brine washes) to remove as many water-soluble impurities as possible before distillation.[5] - Use an efficient fractional distillation column for the final purification step. - Consider flash column chromatography if distillation is ineffective. |
Data Presentation
Table 1: Typical Reactants and Conditions for Dioxolane Synthesis
| Parameter | Value / Compound | Purpose / Comment | Reference |
| Starting Material 1 | 3-chloro-1,2-propanediol | The diol component. Can be generated in situ from epichlorohydrin and water. | [6][8] |
| Starting Material 2 | Aldehyde or Ketone (e.g., Acetone, Propionaldehyde) | The carbonyl component. A slight excess (1.2-1.25 mol eq.) is often used. | [6][8] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) monohydrate | Common, effective Brønsted acid catalyst. Typically 0.5-1.0 mol%. | [6][8] |
| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal. | [6][8] |
| Apparatus | Dean-Stark Trap | For continuous azeotropic removal of water to drive the reaction forward. | [6] |
| Reaction Temperature | Reflux temperature of Toluene (~111 °C) | Allows for efficient azeotropic distillation of water. | [6] |
| Work-up Reagent 1 | Saturated Sodium Bicarbonate (NaHCO₃) Solution | To neutralize the acid catalyst and quench the reaction. | [5][6] |
| Work-up Reagent 2 | Brine (Saturated NaCl Solution) | To wash the organic layer and help break up emulsions. | [5][6] |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | To remove residual water from the organic phase before distillation. | [5] |
| Purification Method | Vacuum Distillation | To purify the product at a lower temperature, preventing decomposition. | [5] |
Experimental Protocols
General Protocol for the Synthesis of 4-(Chloromethyl)-1,3-dioxolanes
This protocol describes a general procedure for the acid-catalyzed reaction of 3-chloro-1,2-propanediol with an aldehyde or ketone.
Materials:
-
3-chloro-1,2-propanediol (1.0 mol)
-
Aldehyde or Ketone (1.25 mol)
-
p-Toluenesulfonic acid monohydrate (0.01 mol)
-
Toluene (approx. 400 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 3-chloro-1,2-propanediol, the corresponding aldehyde or ketone, and toluene.[8]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.[8]
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-5 hours), which indicates the reaction is complete.[6][8]
-
Work-up:
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.[8]
-
-
Purification: Purify the resulting crude product by vacuum distillation to yield the pure 4-(chloromethyl)-1,3-dioxolane derivative.[5]
Visualizations
Reaction Pathway and Major Side Reactions
Caption: Main reaction pathway and common side reactions.
Experimental Workflow
Caption: General experimental workflow for dioxolane synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Epichlorohydrin with Sodium Hydroxide [jstage.jst.go.jp]
- 3. Selective cyclodimerization of epichlorohydrin to dioxane derivatives over MOFs - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Removal of p-toluenesulfonic acid catalyst after reaction
Welcome to our dedicated technical support guide on the effective removal of p-toluenesulfonic acid (p-TsOH) from reaction mixtures. As a strong, non-oxidizing organic acid, p-TsOH is an invaluable catalyst in a multitude of organic transformations, from esterifications to acetal formations.[1][2] However, its complete removal post-reaction is critical to ensure the purity and stability of your final product. This guide provides in-depth, field-proven strategies and troubleshooting advice to navigate this crucial purification step.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of p-TsOH that influence its removal?
Understanding the physicochemical properties of p-TsOH is the foundation for selecting an appropriate removal strategy.
-
High Polarity and Acidity: p-TsOH is a strong organic acid, significantly more acidic than benzoic acid.[2] Its sulfonic acid group (-SO₃H) makes it highly polar.
-
Solubility: It is readily soluble in water and other polar organic solvents like alcohols and ethers.[1][2][3] Conversely, it is insoluble in nonpolar solvents such as benzene and toluene.[1]
-
Salt Formation: As a strong acid, it readily reacts with bases to form salts (tosylates). This transformation is central to its removal via aqueous extraction.[4]
| Property | Value/Description | Implication for Removal |
| Molar Mass | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate) | Relevant for calculating stoichiometry. |
| Appearance | White, crystalline solid, often as a monohydrate.[2][3] | Easy to handle, but hygroscopic. |
| pKa | -2.8 (in water) | Strong acid, easily deprotonated by weak bases. |
| Solubility in Water | 67 g/100 mL | High water solubility facilitates removal by aqueous wash.[2] |
Q2: What is the most common and straightforward method for removing p-TsOH?
For most applications, the go-to method is a basic aqueous wash . This technique leverages the acidic nature of p-TsOH.
Mechanism: By washing the organic reaction mixture with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), the p-TsOH is deprotonated.[4] This converts it into its corresponding sodium tosylate salt. This salt is highly ionic and, therefore, extremely soluble in the aqueous phase, allowing for its efficient removal from the organic layer.[4]
Troubleshooting and Advanced Removal Strategies
Scenario 1: My product is sensitive to basic conditions.
Issue: A standard basic wash with NaOH or even NaHCO₃ could lead to product degradation or unwanted side reactions.
Solutions:
-
Water Wash: If your product is nonpolar and has low water solubility, multiple washes with deionized water can be surprisingly effective. The high water solubility of p-TsOH allows it to partition into the aqueous layer, although less efficiently than with a basic wash.[3]
-
Solid-Phase Scavengers: This is an excellent alternative for sensitive substrates.[4] Amine-functionalized silica or polymer resins can be added to the reaction mixture. These basic resins neutralize the p-TsOH, and the resulting resin-bound salt is then simply removed by filtration.[5]
Decision Workflow for Base-Sensitive Compounds
Caption: Decision tree for p-TsOH removal from base-sensitive products.
Scenario 2: I've performed a basic wash, but NMR analysis still shows p-TsOH contamination.
Issue: Residual p-TsOH remains in the organic layer, likely due to incomplete extraction or the formation of emulsions.
Troubleshooting Steps:
-
Increase the Number of Extractions: Perform two to three additional washes with the basic solution.
-
Use Brine: After the basic washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.
-
Consider Phase-Transfer Effects: In some cases, if your product contains basic functional groups (like amines), it may form a salt with the tosylate anion, which can be soluble in the organic layer.[6] In such instances, a more rigorous purification method may be necessary.
Scenario 3: My product is a solid. Can I use recrystallization?
Issue: Both the desired product and the p-TsOH are solids, making simple filtration impossible.
Solution: Yes, recrystallization can be a highly effective method.[4] The key is to find a solvent system in which your product's solubility is significantly different from that of p-TsOH at different temperatures.
-
Ideal Solvent System: Choose a solvent where your product is soluble at high temperatures but poorly soluble at low temperatures, while p-TsOH remains soluble even when cooled.[4] Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
Experimental Protocols
Protocol 1: Standard Basic Aqueous Wash
This protocol is suitable for most organic products that are stable in the presence of a mild base and soluble in a water-immiscible organic solvent.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the mixture to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure from CO₂ evolution. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-5) two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Workflow for Standard Aqueous Wash
Caption: Step-by-step workflow for a standard basic aqueous wash.
Protocol 2: Purification using a Solid-Phase Scavenger
This method is ideal for acid-sensitive or water-soluble products where an aqueous workup is not feasible.
-
Resin Selection: Choose an appropriate solid-supported scavenger, such as an amine-functionalized silica gel (Si-NH₂) or polymer-supported amine resin.
-
Addition of Scavenger: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the p-TsOH).
-
Stirring: Stir the mixture at room temperature for 1-4 hours. Monitor the removal of p-TsOH by TLC or LC-MS if necessary.
-
Filtration: Once the p-TsOH is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of p-TsOH.
References
Technical Support Center: Optimizing Dioxolane Formation via Dean-Stark Water Removal
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dioxolanes using a Dean-Stark apparatus for water removal.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using a Dean-Stark apparatus in dioxolane synthesis?
A1: The formation of a dioxolane from a carbonyl compound (aldehyde or ketone) and a 1,2-diol is a reversible acid-catalyzed reaction that produces water as a byproduct. The Dean-Stark apparatus facilitates the continuous removal of this water from the reaction mixture.[1][2] By using a solvent, such as toluene, that forms a lower-boiling azeotrope with water, the water is distilled out of the reaction flask, collected in the trap, and separated from the solvent which is returned to the flask.[3][4] This process shifts the reaction equilibrium towards the product, thereby increasing the yield of the desired dioxolane.[1][5]
Q2: My reaction is running, but I'm not collecting any water in the Dean-Stark trap. What are the possible causes?
A2: Several factors could prevent water collection:
-
Leaky Apparatus: Ensure all glassware joints are properly sealed. Air leaks can prevent the azeotrope from reaching the condenser.
-
Insufficient Heating: The reaction mixture must be heated to a vigorous reflux to ensure the water-solvent azeotrope can distill into the trap.[4]
-
Low Reaction Temperature: The temperature of the reaction must be high enough for the azeotrope to boil. For a toluene-water azeotrope, this is around 85°C.
-
No Reaction Occurring: The absence of water could indicate that the reaction has not started. This might be due to an inactive catalyst or very low reactivity of the starting materials.[5]
-
Wet Solvent: If the solvent used is not anhydrous, the trap may fill with water initially from the solvent itself, but no new water will be collected if the reaction isn't proceeding.
Q3: The yield of my dioxolane is consistently low. What are the common reasons and how can I improve it?
A3: Low yields are a frequent issue and can often be attributed to the following:
-
Incomplete Water Removal: If water is not efficiently removed, the equilibrium will not favor product formation.[1] Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently.[5] As an alternative or supplement, chemical drying agents like molecular sieves can be used.[5][6]
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical.[1] Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids can be effective.[2][5] Too little catalyst may lead to an incomplete reaction, while too much can promote side reactions.[7] It is advisable to screen different catalysts and optimize the loading.[5][8]
-
Side Reactions: Aldehyde self-condensation or polymerization can be a significant side reaction.[1] Using a milder acid catalyst, controlling the temperature, and slow addition of the aldehyde can minimize this.[1][5] For certain substrates, the Prins reaction can also lead to byproducts.[5]
-
Purity of Reactants: The presence of water in the starting diol or solvent will inhibit the reaction.[1] Ensure all reactants and solvents are anhydrous.
Q4: How do I choose the appropriate solvent for my Dean-Stark reaction?
A4: The ideal solvent should:
-
Form a lower-boiling azeotrope with water.
-
Be immiscible with water to allow for separation in the trap.
-
Have a boiling point high enough to support the desired reaction temperature.
-
Not react with the starting materials, products, or catalyst. Toluene is the most common choice as it forms an azeotrope with water that boils at 85°C.[2] Other solvents like benzene (carcinogenic, use with caution) or hexane can also be used depending on the specific reaction requirements.[9]
Q5: My product is difficult to purify. What are some common purification challenges and solutions?
A5: Purification can be complicated by several factors:
-
Unreacted Diol: The high boiling point of many diols can make them difficult to separate from the product. Using a slight excess of the carbonyl compound can help drive the reaction to full conversion of the diol.[5]
-
Azeotrope Formation: The product itself may form an azeotrope with water or the solvent, making simple distillation ineffective.[10] In such cases, extractive distillation or azeotropic distillation with a different entrainer might be necessary.[10][11]
-
Emulsions during Work-up: Emulsions can form during aqueous washing steps. Adding a saturated brine solution can help to break up these emulsions.[5]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very slow water collection | 1. Inactive or insufficient acid catalyst. 2. Reaction temperature is too low. 3. Leaks in the glassware setup. | 1. Use a fresh or different acid catalyst (e.g., p-TsOH, Amberlyst 15).[5] 2. Increase the heating mantle temperature to ensure vigorous reflux. 3. Check and properly grease all glass joints. |
| Low product yield | 1. Incomplete removal of water byproduct. 2. Side reactions (e.g., aldehyde polymerization).[1] 3. Suboptimal catalyst concentration. 4. Water present in reactants or solvent.[1] | 1. Ensure the Dean-Stark trap is functioning correctly. Consider adding molecular sieves.[5] 2. Use a milder catalyst, lower the reaction temperature, or add the aldehyde slowly.[1][5] 3. Titrate the catalyst amount to find the optimal loading. 4. Use anhydrous grade solvents and dry the diol before use. |
| Reaction stalls after initial water collection | 1. Catalyst has been neutralized or deactivated. 2. Equilibrium has been reached due to inefficient water removal from the reaction flask back into the vapor phase. | 1. Add a fresh portion of the catalyst. 2. Ensure vigorous boiling and proper insulation of the apparatus neck to promote vaporization of the azeotrope.[4] |
| Complex mixture of byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Acid catalyst is too strong or concentrated. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature. 2. Use a milder acid catalyst (e.g., Montmorillonite K10) or reduce the catalyst loading.[5][8] 3. Purify starting materials before the reaction. |
| Difficulty in product purification | 1. Presence of unreacted high-boiling diol.[5] 2. Emulsion formation during aqueous work-up.[5] | 1. Use a slight excess of the aldehyde/ketone to consume all the diol. 2. Add saturated brine during extraction to break emulsions. |
Experimental Protocols
General Protocol for Dioxolane Synthesis using Dean-Stark Apparatus
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
1,2-Diol (e.g., Ethylene Glycol) (1.0-1.2 eq)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid monohydrate, 0.01-0.05 eq)[1]
-
Anhydrous Toluene (sufficient to fill the flask and Dean-Stark trap)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[1] Ensure all glassware is dry.
-
Charging Reactants: To the flask, add the 1,2-diol, the acid catalyst, and toluene.[5]
-
Heating: Begin heating the mixture to reflux with vigorous stirring.[1]
-
Addition of Carbonyl: Once refluxing, slowly add the aldehyde or ketone to the mixture.[1]
-
Water Removal: The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The water will separate to the bottom layer.[5]
-
Monitoring: Continue refluxing until no more water is collected in the trap, which indicates the reaction is complete.[12]
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a mild base (e.g., solid sodium bicarbonate or a saturated aqueous solution) to neutralize the acid catalyst.[5]
-
Work-up: Transfer the mixture to a separatory funnel. If an aqueous work-up is performed, separate the organic layer, wash it with water and then brine, and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[5]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by distillation or column chromatography.[5]
Data Presentation
Catalyst and Solvent Effects on Dioxolane Synthesis
| Catalyst | Solvent | Substrates | Reaction Time (h) | Yield (%) | Reference |
| Montmorillonite K10 | Toluene | Salicylaldehyde, various diols | 4-8 | 45-93 | [8] |
| p-Toluenesulfonic acid | Toluene | Phenylacetaldehyde, Glycerol | 2 | ~98 (conversion) | [13] |
| UiO-66 (Zr-MOF) | Toluene | Phenylacetaldehyde, Glycerol | 2 | ~98 (77.7% dioxolane) | [13] |
| Amberlyst 15 | Toluene | Salicylaldehyde, various diols | - | - | [8] |
Note: Yields are highly substrate-dependent. This table provides examples from the literature.
Mandatory Visualization
Diagrams
Caption: General experimental workflow for dioxolane synthesis using a Dean-Stark apparatus.
Caption: A logical workflow for troubleshooting low yields in dioxolane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - I think hexane can be used as a Dean-Stark solvent alternative to benzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
- 11. US3857759A - Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Minimizing by-product formation in 2-chloromethyl-1,3-dioxolane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-chloromethyl-1,3-dioxolane. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-chloromethyl-1,3-dioxolane, providing potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-chloromethyl-1,3-dioxolane are frequently encountered. The formation of the acetal is a reversible equilibrium reaction, and several factors can negatively impact the product yield. A systematic approach to troubleshooting is key to identifying and resolving the underlying issues. The primary causes for low yields include:
-
Incomplete Water Removal: The reaction produces water as a by-product.[1] The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.[1]
-
Suboptimal Catalyst Choice or Concentration: The type and amount of acid catalyst are crucial for efficient acetalization.[1]
-
Solution: While Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are commonly used, their concentration must be optimized.[1][2] Too little catalyst will result in a slow or incomplete reaction, while too much can lead to by-product formation or product decomposition, especially during workup and distillation.[5] A catalytic amount is generally sufficient.[6]
-
-
Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can lead to an incomplete reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time. The reaction is typically conducted at the reflux temperature of the chosen azeotropic solvent.[3]
-
-
Purity of Starting Materials: Impurities in the starting materials (chloroacetaldehyde or its equivalent and ethylene glycol) can interfere with the reaction.
-
Solution: Ensure the purity of all reactants and solvents before starting the experiment. Distill or purify starting materials if necessary.
-
Question 2: I am observing significant by-product formation. What are the likely impurities and how can I minimize them?
Answer:
By-product formation is a common challenge. The nature of the impurities often depends on the specific synthetic route employed.
-
Common By-products:
-
Acyclic ester by-products: When using precursors like 1,2-dihaloethyl acetate, by-products such as 2-chloroethyl acetate and 2-hydroxyethyl acetate can form. These can be difficult to separate by simple distillation due to close boiling points.[7]
-
Unreacted Starting Materials: Incomplete reaction will leave residual chloroacetaldehyde and ethylene glycol.
-
Polymeric materials: Under strongly acidic conditions or at high temperatures, polymerization of the aldehyde or other side reactions can occur.
-
-
Strategies for Minimizing By-products:
-
Control of Reaction Conditions: Maintain optimal reaction temperature and use the minimum effective amount of catalyst to avoid side reactions.
-
Alkaline Hydrolysis: For syntheses involving ester precursors, an alkaline hydrolysis step can be introduced to remove acyclic ester by-products. This involves treating the reaction mixture with an aqueous solution of a base like sodium hydroxide.[7]
-
Effective Water Removal: As mentioned previously, efficient removal of water drives the equilibrium towards the desired product, minimizing the concentration of reactants at the end of the reaction.[4]
-
Question 3: My product is decomposing during distillation. How can I prevent this?
Answer:
2-Chloromethyl-1,3-dioxolane, like many acetals, can be sensitive to heat and acidic conditions, which can lead to decomposition during purification.[5]
-
Preventative Measures:
-
Neutralize Residual Acid: Before distillation, it is crucial to neutralize any remaining acid catalyst. This can be achieved by washing the organic phase with a mild aqueous base, such as a saturated sodium bicarbonate solution.[5]
-
Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the product, thereby reducing the required temperature and minimizing the risk of thermal decomposition.[5]
-
Avoid Overheating: Use a water or oil bath for uniform and controlled heating. Keep the distillation temperature as low as possible for efficient separation.[5]
-
Fractional Distillation: If simple distillation does not provide the desired purity, using a more efficient fractional distillation column (e.g., a Vigreux column) can improve separation from impurities with close boiling points.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of 2-chloromethyl-1,3-dioxolane?
A1: The synthesis of 2-chloromethyl-1,3-dioxolane from chloroacetaldehyde and ethylene glycol proceeds via an acid-catalyzed nucleophilic addition mechanism. The key steps are:
-
Protonation of the carbonyl oxygen of chloroacetaldehyde by the acid catalyst.[8]
-
Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon to form a hemiacetal.[4][8]
-
Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxonium ion.[8]
-
Intramolecular nucleophilic attack by the second hydroxyl group of the ethylene glycol moiety on the carbon of the oxonium ion.[8]
-
Deprotonation to yield the final product, 2-chloromethyl-1,3-dioxolane, and regenerate the acid catalyst.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion in ketalization reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates encountered during ketalization reactions. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My ketalization reaction is showing low or no conversion. What are the most common causes?
Low conversion in a ketalization reaction can stem from several factors. The most common issues include:
-
Presence of Water: Ketalization is a reversible, acid-catalyzed reaction that produces water as a byproduct.[1][2] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus inhibiting product formation.[3] It is crucial to use anhydrous solvents and reagents and to actively remove the water generated during the reaction.[4]
-
Suboptimal Catalyst: The choice and activity of the acid catalyst are critical.[4] Common catalysts include protic acids (e.g., p-toluenesulfonic acid, sulfuric acid), Lewis acids, and various heterogeneous catalysts.[1][5] The catalyst may be inappropriate for the specific substrates, deactivated, or used in insufficient amounts.[4][6]
-
Inadequate Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate. While lower temperatures can sometimes improve selectivity, they may also lead to incomplete conversion within a practical timeframe.[7] Conversely, excessively high temperatures can lead to side reactions or decomposition of starting materials.[4]
-
Steric Hindrance: Bulky substituents on the ketone or the alcohol can significantly slow down the reaction rate by sterically hindering the approach of the nucleophile to the carbonyl carbon.[8][9]
-
Poor Quality of Reagents: Impurities in the ketone, alcohol, or solvent can interfere with the reaction or poison the catalyst, leading to lower yields.[4]
Q2: How can I effectively remove water from my ketalization reaction?
Water removal is crucial for driving the reaction equilibrium towards the formation of the ketal.[10] Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene, or xylene) is a highly effective method for continuously removing water as it is formed.[3][11][12]
-
Chemical Dehydrating Agents: Adding a dehydrating agent to the reaction mixture can sequester the water produced. Common agents include molecular sieves, trimethyl orthoformate, or triethyl orthoformate.[10][13][14]
-
Modified Setups for Small-Scale Reactions: For small-scale reactions where a traditional Dean-Stark apparatus may be inefficient, modified setups using an addition funnel packed with molecular sieves can be employed.[14][15]
Q3: What type of catalyst should I choose for my ketalization reaction?
The choice of catalyst depends on the specific substrates and the desired reaction conditions.
-
Protic Acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly used, effective, and inexpensive homogeneous catalysts.[5][13]
-
Lewis Acids: Lewis acids like titanium tetrachloride can also catalyze ketalization.[5]
-
Heterogeneous Catalysts: Solid acid catalysts, such as montmorillonite K-10 clay or silica-included heteropolyacids, offer advantages like easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions.[10][16]
-
Organocatalysts: Certain organocatalysts can also be employed for ketal formation.[17]
-
Metal Complexes: Some transition metal complexes, like those of cobalt, have been shown to be efficient catalysts under specific conditions.[1]
Q4: I am working with a sterically hindered ketone. How can I improve the conversion?
Overcoming steric hindrance requires optimizing the reaction conditions to favor the formation of the ketal.[8]
-
Prolong Reaction Time and Increase Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the activation barrier.[8]
-
Use a More Reactive Alcohol/Diol: If possible, using a less sterically hindered alcohol or diol might improve the reaction rate.
-
Select a More Active Catalyst: Employing a stronger acid catalyst or a higher catalyst loading might be necessary to promote the reaction.
-
High Pressure Conditions: In some cases, applying high pressure can favor the formation of the more compact ketal product.
Q5: Can the presence of other functional groups in my molecule interfere with the ketalization reaction?
Yes, certain functional groups can interfere. For instance, basic functional groups like amines can be protonated by the acid catalyst, rendering it inactive. In such cases, it may be necessary to use a protecting group for the interfering functionality or to use a stoichiometric amount of the acid catalyst.[18] Acid-sensitive groups may require the use of milder catalysts or reaction conditions.[13]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions to improve the conversion of your ketalization reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Presence of Water | - Use anhydrous solvents and reagents. - Flame-dry glassware before use. - Employ a Dean-Stark apparatus for azeotropic water removal.[3] - Add a chemical dehydrating agent like molecular sieves.[14] |
| Inactive or Insufficient Catalyst | - Use a fresh, active catalyst. - Increase the catalyst loading incrementally. - Screen different types of acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids, solid acids).[5][10] | |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature while monitoring for side product formation.[8] - Ensure the reaction is heated to the reflux temperature of the solvent when using a Dean-Stark apparatus. | |
| Steric Hindrance | - Prolong the reaction time.[8] - Increase the reaction temperature.[8] - Use a more active catalyst or higher catalyst loading. | |
| Impure Reagents | - Purify starting materials (ketone, alcohol) and solvent before use.[4] | |
| Formation of Side Products | High Reaction Temperature | - Lower the reaction temperature.[4] |
| Incorrect Stoichiometry | - Optimize the molar ratio of the alcohol or diol to the ketone. A slight excess of the alcohol/diol is often used.[5] | |
| Acid-Catalyzed Side Reactions | - Use a milder catalyst or reduce the catalyst loading. - Neutralize the reaction mixture with a weak base before workup and purification to prevent hydrolysis of the ketal.[5] | |
| Difficulty in Isolating the Product | Hydrolysis During Workup | - Neutralize the acidic catalyst with a mild base (e.g., saturated sodium bicarbonate solution) during the aqueous workup.[17] - Use chilled solutions for the workup to minimize hydrolysis.[18] |
Experimental Protocols
General Procedure for Ketalization using a Dean-Stark Apparatus
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[19] Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add the ketone (1.0 eq.), the alcohol or diol (1.2-2.5 eq.), and an appropriate anhydrous solvent that forms an azeotrope with water (e.g., toluene, benzene, or xylene).[14][17]
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 eq.).[17]
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.[17]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
General Procedure for Ketalization using Molecular Sieves
This method is suitable for smaller-scale reactions or when a Dean-Stark apparatus is not practical.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the ketone (1.0 eq.), the alcohol or diol (2.5 eq.), and an anhydrous solvent (e.g., benzene or dichloromethane).[14]
-
Drying Agent: Add activated molecular sieves (e.g., 3Å or 4Å, approximately 1 g per 2 mL of solvent).[14]
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.5 mol%).[14]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, filter off the molecular sieves and wash them with the reaction solvent. The filtrate is then worked up as described in the previous protocol by neutralizing the acid, washing, drying, and concentrating.
-
Purification: Purify the crude product by appropriate methods.
Data Presentation
Table 1: Comparison of Catalysts for the Ketalization of Cyclohexanone with Ethylene Glycol
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| p-Toluenesulfonic acid | 0.05 | Toluene | Reflux | 2 | 96 |
| H₄SiW₁₂O₄₀/activated carbon | 1.0 wt% | - | Reflux | - | - |
| CoCl₂/Dimethylglyoxime | 0.1/0.2 | - | 70 | 1 | 99.2 |
| Hydrochloric acid | 0.1 | Methanol | 25 | 0.5 | >99 |
Data compiled from multiple sources for illustrative purposes.[1][13][17]
Visualizations
Caption: General mechanism of acid-catalyzed ketal formation.
Caption: Troubleshooting workflow for low conversion in ketalization.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. repositum.tuwien.at [repositum.tuwien.at]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Dean Stark without Dean Stark.... almost quantitative - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 15. researchgate.net [researchgate.net]
- 16. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Stability of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane under basic conditions
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the stability of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane under basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3-dioxolane ring of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane under basic conditions?
A1: The 1,3-dioxolane ring is generally stable under a wide range of basic and nucleophilic conditions.[1][2][3][4][5] It is a robust protecting group for the diol functionality and does not typically cleave under basic treatment. Degradation or ring-opening of the 1,3-dioxolane moiety is primarily catalyzed by acidic conditions.[3][4][5]
Q2: What is the primary reaction of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane under basic conditions?
A2: The primary reaction is nucleophilic substitution at the chloromethyl group. The compound is an excellent electrophile, and the chlorine atom is a good leaving group. In the presence of a base and a nucleophile, it will readily undergo SN2 reactions to form ethers, esters, amines, and other derivatives.
Q3: Can 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane degrade in the presence of aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A3: Yes, while the dioxolane ring is stable, the chloromethyl group can undergo slow hydrolysis to the corresponding alcohol, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, in the presence of aqueous bases. This is a competing side reaction that can occur, especially at elevated temperatures and with prolonged reaction times.
Q4: What are the potential side products when using 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane under basic conditions?
A4: The main potential side product is the hydrolysis product, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. Under forcing conditions with a strong, non-nucleophilic base, there is a possibility of elimination to form 2,2-dimethyl-4-methylene-1,3-dioxolane, although this is less favored for primary chlorides.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low yield of desired product in a nucleophilic substitution reaction. | Competing hydrolysis of the chloromethyl group. The presence of water in the reaction mixture along with the base can lead to the formation of the corresponding alcohol. | - Ensure anhydrous reaction conditions by using dry solvents and reagents.- If using an aqueous base, consider a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the aqueous nucleophile, which can sometimes be faster than hydrolysis.- Increase the concentration of the desired nucleophile to outcompete the hydroxide ion. |
| Incomplete reaction. The reaction may be too slow at the chosen temperature. | - Increase the reaction temperature. Be aware that this may also increase the rate of hydrolysis.- Use a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction. | |
| Formation of an unexpected impurity. | Elimination side reaction. With a strong, sterically hindered base, elimination to an alkene may occur, especially at higher temperatures. | - Use a weaker, non-hindered base if possible (e.g., K₂CO₃ instead of t-BuOK).- Perform the reaction at the lowest effective temperature. |
| Reaction mixture is biphasic and reaction is slow. | Poor solubility of reactants. 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is an organic molecule, and inorganic bases may have limited solubility in organic solvents. | - Use a co-solvent system (e.g., THF/water, dioxane/water).- Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between phases. |
Data Presentation
Table 1: Qualitative Stability and Reactivity under Various Basic Conditions
| Base | Solvent | Temperature | Stability/Reactivity of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane |
| aq. NaOH | Water/Organic Co-solvent | Room Temperature | Dioxolane ring stable. Slow hydrolysis of C-Cl bond possible. |
| aq. NaOH | Water/Organic Co-solvent | Elevated Temperature | Dioxolane ring stable. Increased rate of C-Cl bond hydrolysis. |
| aq. KOH | Water/Organic Co-solvent | Room Temperature | Dioxolane ring stable. Slow hydrolysis of C-Cl bond possible. |
| aq. KOH | Water/Organic Co-solvent | Elevated Temperature | Dioxolane ring stable. Increased rate of C-Cl bond hydrolysis. |
| K₂CO₃ | DMF, Acetonitrile | Elevated Temperature | Dioxolane ring stable. Effective for nucleophilic substitution with weak nucleophiles. |
| NaH | THF, DMF | Room to Elevated Temp. | Dioxolane ring stable. Used to deprotonate nucleophiles for substitution. |
| t-BuOK | THF | Room Temperature | Dioxolane ring stable. Increased risk of elimination side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenoxide
This protocol describes a typical Williamson ether synthesis using 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and a phenol.
Materials:
-
4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
-
Phenol (or substituted phenol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in anhydrous DMF, add powdered K₂CO₃ (1.5 eq) or NaOH (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography or distillation.
Mandatory Visualization
Caption: Reaction pathways of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane under basic conditions.
Caption: Troubleshooting workflow for reactions involving 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in basic media.
References
How to avoid racemization during synthesis of chiral dioxolanes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of chiral dioxolanes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral dioxolanes?
A1: The primary cause of racemization is often the acidic conditions required for the formation and cleavage of the dioxolane ring (acetal).[1] Protic or Lewis acids, used as catalysts, can facilitate the reversible opening and closing of the acetal ring. If a stereocenter is adjacent to a site that can form a stabilized carbocation or a planar enol intermediate upon ring opening, the stereochemical information can be lost, leading to a racemic mixture upon ring closure.[2]
Q2: How does temperature influence racemization in dioxolane synthesis?
A2: Higher temperatures can promote racemization by providing the necessary activation energy for the reverse reaction (acetal cleavage) to occur.[3] This allows the reaction to reach thermodynamic equilibrium, which may favor the more stable, and potentially racemic, product.[4][5] Conversely, lower temperatures often favor kinetic control, where the product that forms fastest is dominant, which is typically the one that retains the original stereochemistry.[6]
Q3: Can the choice of starting materials (diol and carbonyl compound) affect the risk of racemization?
A3: Absolutely. If the chiral centers of the diol are not directly involved in the acetalization reaction, the risk of racemization at those centers is significantly lower.[7] However, if a stereocenter is at a position that is susceptible to epimerization under acidic conditions (e.g., alpha to a carbonyl group), then racemization can be a significant issue.
Q4: What are the most reliable methods for determining the enantiomeric excess (ee) of my chiral dioxolane product?
A4: The most common and reliable methods for determining the enantiomeric excess of chiral dioxolanes are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.[7][8][9] Chiral Gas Chromatography (GC) can also be used for volatile derivatives.[10]
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess is observed after the synthesis.
| Possible Cause | Troubleshooting Steps |
| Harsh Acidic Conditions | Use a milder acid catalyst. Replace strong acids like sulfuric acid with catalysts such as p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or solid acids like Montmorillonite K10 clay.[7][11] |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor kinetic control over thermodynamic control.[12] Start at 0 °C or room temperature and monitor the reaction progress. |
| Prolonged Reaction Time | Minimize the reaction time. Monitor the reaction closely by TLC or GC/MS and quench it as soon as the starting material is consumed to prevent product equilibration. |
| Inappropriate Solvent | The choice of solvent can influence reaction kinetics and equilibria. Aprotic solvents are generally preferred. Toluene is commonly used to facilitate water removal via a Dean-Stark apparatus. |
Problem 2: The reaction is slow or incomplete under mild conditions, and increasing temperature or acid strength leads to racemization.
| Possible Cause | Troubleshooting Steps |
| Inefficient Water Removal | Acetal formation is an equilibrium reaction. Ensure efficient removal of water to drive the reaction forward. Use a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like triethyl orthoformate.[13] |
| Steric Hindrance | If the diol or carbonyl compound is sterically hindered, the reaction will be slower. Consider using a more reactive carbonyl source (e.g., an aldehyde instead of a ketone, or a dimethyl acetal for transacetalization). |
| Insufficient Catalyst Activity | While strong acids are to be avoided, the catalyst must be active enough. Screen a panel of mild Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids to find an optimal balance between reactivity and stereochemical integrity.[14] |
Data Presentation
Table 1: Comparison of Acid Catalysts in Chiral Dioxolane Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| H₂SO₄ (conc.) | 50 | 2 | 85 | 60 |
| p-TsOH | 25 | 6 | 92 | 95 |
| Montmorillonite K10 | 25 | 8 | 88 | >99 |
| Sc(OTf)₃ | 0 | 12 | 85 | >99 |
Note: Data are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Dioxolane using a Mild Acid Catalyst
-
Reaction Setup: To a solution of the chiral diol (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add p-toluenesulfonic acid monohydrate (0.05 mmol).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Dissolve approximately 1 mg of the purified dioxolane in the mobile phase (e.g., a mixture of n-hexane and isopropanol) to a concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[15]
-
Instrumentation: Use an HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H).[16][17]
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 95:5 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or 254 nm.
-
-
Analysis: Inject a racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample.
-
Calculation: Integrate the peak areas for each enantiomer (Area R and Area S). Calculate the enantiomeric excess using the formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| * 100.
Protocol 3: Determination of Enantiomeric Excess by ¹H NMR using a Chiral Solvating Agent (CSA)
-
Sample Preparation: In an NMR tube, dissolve the chiral dioxolane (analyte, ~5-10 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[18]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) to the NMR tube. Shake for 30 seconds.[8][18]
-
Acquire Spectrum: Re-acquire the ¹H NMR spectrum. The presence of the CSA should induce the formation of transient diastereomeric complexes, resulting in the splitting of one or more signals of the analyte into two distinct peaks corresponding to the two enantiomers.[7]
-
Calculation: Identify a well-resolved pair of signals. Integrate the areas of these two peaks (Area R and Area S). Calculate the enantiomeric excess using the formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| * 100.
Visualizations
Caption: Mechanism illustrating the risk of racemization via a planar intermediate under harsh conditions.
Caption: Decision-making workflow for troubleshooting low enantiomeric excess in chiral dioxolane synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. chromtech.net.au [chromtech.net.au]
- 17. learnaboutpharma.com [learnaboutpharma.com]
- 18. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the acid-catalyzed ketalization of (S)-3-chloro-1,2-propanediol with acetone. This reaction is typically performed in a solvent that allows for the azeotropic removal of water, such as toluene or benzene, to drive the reaction to completion. The choice of acid catalyst is critical for optimizing the reaction's efficiency and yield on a larger scale.
Q2: My reaction is sluggish and does not go to completion, even with extended reaction times. What could be the cause?
A2: Incomplete reactions are often due to inefficient water removal. On a larger scale, ensuring the efficient removal of the water by-product is crucial. Check the following:
-
Azeotropic Removal System: Ensure your Dean-Stark trap or other azeotropic distillation setup is functioning correctly and is appropriately sized for the scale of your reaction.
-
Catalyst Activity: The catalyst may have lost activity. Consider using a fresh batch of catalyst or increasing the catalyst loading. For heterogeneous catalysts, ensure they are properly activated and not poisoned.
-
Reactant Quality: Ensure your (S)-3-chloro-1,2-propanediol and acetone are of high purity and anhydrous.
Q3: The purity of my product is low after a single distillation. What are my options for purification?
A3: If a single simple or fractional distillation does not yield a product of the desired purity, consider the following options:
-
Fractional Distillation: Employ a more efficient distillation column, such as a Vigreux or packed column, to improve the separation of the product from impurities with close boiling points.
-
Aqueous Workup: Before distillation, a thorough aqueous wash can remove water-soluble impurities like the unreacted (S)-3-chloro-1,2-propanediol. A wash with a saturated sodium bicarbonate solution will neutralize any residual acid catalyst, followed by a brine wash to reduce the amount of dissolved water in the organic layer.[1]
-
Flash Column Chromatography: This can be an effective method for removing impurities with different polarities, although it may be less practical for very large-scale production.
Q4: My product appears to be decomposing during vacuum distillation, leading to a lower yield and discolored distillate. How can I prevent this?
A4: this compound, like many acetals, is sensitive to heat and acid.[1] To minimize decomposition during distillation:
-
Neutralize Acid: Ensure all acidic catalyst is thoroughly neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before distillation.[1]
-
Use High Vacuum: Distilling under a higher vacuum will lower the boiling point and thus the required temperature of the heating mantle or oil bath.
-
Avoid Overheating: Use a water or oil bath for uniform heating and maintain the temperature as low as possible to achieve a steady distillation rate. Stop the distillation before the flask is completely dry to prevent the decomposition of the residue.
Q5: When scaling up the reaction, I am observing a decrease in yield. What are the likely causes?
A5: A decrease in yield upon scale-up can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized temperature gradients and poor distribution of reactants and catalyst, resulting in side reactions or incomplete conversion. Ensure the stirrer design and speed are sufficient for the vessel size.
-
Poor Heat Transfer: The ketalization reaction is exothermic. Inadequate heat removal in a large reactor can lead to an increase in the internal temperature, promoting by-product formation and decomposition. Ensure your reactor's cooling system is adequate for the scale.
-
Longer Reaction Times: What works on a small scale may require adjustments for larger batches. Longer heating and processing times can lead to product degradation. It is crucial to optimize the reaction time for the specific scale.
Data Presentation: Comparison of Acid Catalysts
The choice of acid catalyst is a critical parameter in the synthesis of dioxolanes. The following table summarizes the performance of various homogeneous and heterogeneous acid catalysts, with data adapted from the synthesis of related dioxolanes, which serves as a valuable reference.
| Catalyst | Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous | 1 - 5 | Toluene, Benzene | 80 - 110 | 3 - 12 | 85 - 95 | High yield, good solubility in organic solvents.[1] | Difficult to separate from the reaction mixture, corrosive.[1] |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 0.5 - 2 | Toluene, Benzene | 80 - 110 | 4 - 15 | 75 - 85 | Low cost, readily available.[1] | Strong acid, can cause side reactions and decomposition, difficult to separate. |
| Montmorillonite K10 Clay | Heterogeneous | 5 - 15 (w/w) | Toluene | 80 - 100 | 2 - 8 | 80 - 90 | Reusable, environmentally friendly, easy to separate by filtration. | Lower activity compared to homogeneous catalysts, may require higher catalyst loading. |
| Cs-DTP/K10 Clay | Heterogeneous | 5 - 10 (w/w) | Solvent-free or Toluene | 70 - 90 | 1 - 4 | >90 | High activity and selectivity, reusable, green catalyst.[1] | Higher cost of preparation compared to simple clays.[1] |
Note: Yields for heterogeneous catalysts are based on the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane from epichlorohydrin and acetone and are indicative of the potential performance for the target synthesis.[1]
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol describes a scaled-up procedure for the synthesis of this compound.
Materials:
-
(S)-3-chloro-1,2-propanediol (1.0 mol)
-
Acetone (1.2 mol)
-
p-Toluenesulfonic acid monohydrate (0.01 mol, catalytic amount)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Equipment:
-
Appropriately sized reactor with overhead stirrer, heating/cooling jacket, and temperature probe.
-
Dean-Stark apparatus and reflux condenser.
-
Large separatory funnel.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: To a clean and dry reactor equipped with an overhead stirrer, Dean-Stark apparatus, and reflux condenser, add (S)-3-chloro-1,2-propanediol, acetone, and toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Reaction: Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated (typically 3-5 hours).
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Work-up:
-
Transfer the cooled reaction mixture to a large separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Follow with a wash with brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting guide for common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block in organic synthesis. For professionals in pharmaceutical research and chemical development, understanding the spectral characteristics of this compound is crucial for structural verification and purity assessment. This document presents experimental data, detailed analytical protocols, and a comparative overview with alternative chiral synthons.
Structural and Spectral Correlation of this compound
The structural assignment of the NMR signals for this compound is pivotal for its characterization. The following diagram illustrates the correlation between the molecule's structure and its corresponding ¹H and ¹³C NMR spectral data.
Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.
¹H and ¹³C NMR Spectral Data
The following tables summarize the proton and carbon NMR spectral data for this compound. The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 1.38 | s | - | 3H | gem-dimethyl (CH₃) |
| 1.44 | s | - | 3H | gem-dimethyl (CH₃) |
| 3.63 | dd | 11.2, 5.8 | 1H | CH₂Cl |
| 3.71 | dd | 11.2, 4.5 | 1H | CH₂Cl |
| 3.80 | dd | 8.4, 6.2 | 1H | OCH₂ |
| 4.10 | dd | 8.4, 6.5 | 1H | OCH₂ |
| 4.35 | m | - | 1H | OCH |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 25.4 | gem-dimethyl (CH₃) |
| 26.8 | gem-dimethyl (CH₃) |
| 44.8 | CH₂Cl |
| 66.9 | OCH₂ |
| 76.5 | OCH |
| 109.6 | C(CH₃)₂ |
Comparative Analysis with Alternative Chiral Building Blocks
This compound is a valuable chiral synthon, often compared with other building blocks derived from glycerol or other small chiral molecules. The choice of building block can influence reaction outcomes and the ease of product purification.
Table 3: Comparison of ¹³C NMR Chemical Shifts for Key Carbons in Chiral Building Blocks
| Compound | C-Cl (ppm) | C-O (ppm) |
| This compound | 44.8 | 66.9, 76.5 |
| (R)-(-)-3-Chloro-1,2-propanediol | ~47 | ~65, 72 |
| (S)-(+)-Glycidol | - | ~45 (epoxide), 62 |
| (R)-(+)-4-Chloro-3-hydroxybutyronitrile | ~48 | ~68 |
This comparison highlights how the protecting group (the acetonide in this case) and other functional groups influence the electronic environment of the chiral center and surrounding atoms, leading to distinct chemical shifts.
Experimental Protocols for NMR Spectroscopy
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Instrumental Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 220 ppm.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative ratios of protons in the molecule.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to accurately identify and characterize this compound using ¹H and ¹³C NMR spectroscopy, and to compare it with other relevant chiral building blocks.
A Comparative Guide to the Enantiomeric Excess Determination of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane by Chiral Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of chiral drug intermediates. (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a key chiral building block, requires a robust and reliable analytical method for the quantification of its enantiomeric purity. This guide provides a comprehensive comparison of chiral gas chromatography (GC) methods for this purpose and contrasts the technique with other analytical alternatives.
Performance Comparison of Chiral GC Columns
Chiral capillary gas chromatography is a highly effective technique for the separation of volatile chiral compounds like 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. While conventional stationary phases such as those with 5% phenyl and 95% polymethylsiloxane or 100% crosslinked polyethylene glycol do not exhibit chiral selectivity, cyclodextrin-based CSPs are well-suited for this application.[1]
A study investigating various chiral columns demonstrated that the Rt-bDEXse column provided the optimal separation of (R)- and this compound.[1] The performance of several tested columns is summarized below.
| Column | Chiral Stationary Phase Composition | Separation Outcome |
| Rt-bDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in 14% cyanopropyl phenyl / 86% dimethyl polysiloxane | Baseline separation (Resolution > 1.5) [1] |
| Rt-bDEXm | Permethylated β-cyclodextrin derivative | Partial or no separation |
| Rt-bDEXsm | Permethylated β-cyclodextrin derivative | Partial or no separation |
| InertCap CHIRAMIX | Chiral stationary phase of unspecified composition | Partial or no separation |
| SH-I-5Sil MS | 5% Phenyl / 95% Polymethylsiloxane | No separation[1] |
| SH-WAX | 100% Crosslinked Polyethylene Glycol | No separation[1] |
Recommended Chiral GC Method and Experimental Protocol
Based on comparative studies, the following protocol using the Rt-bDEXse column is recommended for the enantiomeric excess determination of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[2]
-
Detector: Flame Ionization Detector (FID).[1]
-
Column: Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.[2]
-
Linear Velocity: 70 cm/s.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 275 °C.[3]
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 1 min.
-
Ramp: 2.0 °C/min to 150 °C.
-
-
Injection Volume: 1 µL.
-
Solvent: Methanol.[1]
Method Validation Summary:
-
Linearity: 0.5-50.0 mg/L (Correlation coefficient > 0.998).[1]
-
Limit of Detection (LOD): 0.08 mg/L for (S)-enantiomer.[1]
-
Limit of Quantification (LOQ): 0.25 mg/L for (S)-enantiomer.[1]
-
Recovery: 96.0%-98.8% for the (S)-enantiomer.[1]
-
Resolution: > 1.5 within 10 minutes.[1]
Experimental Workflow
The general workflow for the determination of enantiomeric excess using chiral GC is depicted below.
Caption: Workflow for enantiomeric excess determination by chiral GC.
Comparison with Alternative Analytical Techniques
While chiral GC is a powerful tool, other techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can also be employed for chiral separations. The choice of technique depends on the specific requirements of the analysis.
| Parameter | Chiral Capillary Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Volatilization and separation in a gaseous mobile phase based on differential partitioning with a chiral stationary phase.[4] | Separation in a liquid mobile phase based on differential interactions with a chiral stationary phase.[4] | Separation using a supercritical fluid (typically CO2) as the mobile phase with differential partitioning onto a chiral stationary phase.[4] |
| Applicability | Ideal for volatile and thermally stable compounds.[4] | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[4] | A hybrid of GC and HPLC, suitable for a wide range of compounds.[4] |
| Resolution | High to very high. | Good to high. | High. |
| Speed | Typically faster analysis times than HPLC. | Can have longer run times. | Generally faster than HPLC. |
| Solvent Consumption | Minimal (carrier gas). | Significant use of organic solvents. | Reduced organic solvent consumption compared to HPLC. |
| Sample Derivatization | May be required to increase volatility. | Often not required. | Often not required. |
References
A Comparative Guide to the FTIR Spectrum of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For researchers and professionals in drug development and chemical synthesis, understanding the spectral characteristics of key intermediates is paramount for quality control and reaction monitoring. This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block. By comparing its expected spectral features with those of a structurally similar alternative, (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as Solketal), this guide offers a framework for spectroscopic identification and differentiation.
Performance Comparison: Spectral Fingerprints
The FTIR spectrum of an organic molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, the key distinguishing features arise from the vibrations of the C-Cl bond and the dioxolane ring system. In the absence of a publicly available experimental spectrum for 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a comparison is made with the known spectrum of Solketal. The primary difference between these two molecules is the substitution at the 4-position of the dioxolane ring: a chloromethyl group versus a hydroxymethyl group. This structural variance is expected to manifest in distinct regions of their respective FTIR spectra.
The most notable differences are anticipated in the region associated with C-Cl stretching vibrations (typically 800-600 cm⁻¹) for 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, which would be absent in Solketal. Conversely, the spectrum of Solketal is characterized by a prominent broad absorption band for the O-H stretching of the hydroxyl group (typically 3600-3200 cm⁻¹), which will be absent for 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Comparative Analysis of FTIR Spectral Data
The following table summarizes the expected characteristic FTIR absorption bands for 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and compares them with the observed experimental peaks for (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal). This comparison is crucial for distinguishing between the two compounds and for verifying the success of chemical transformations involving these structures.
| Functional Group Vibration | Expected Wavenumber for 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (cm⁻¹) | Observed Wavenumber for (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (cm⁻¹) | Notes |
| O-H Stretch | Absent | ~3400 (broad) | The presence or absence of this broad peak is a key differentiator. |
| C-H Stretch (sp³ CH, CH₂, CH₃) | ~2990-2850 | ~2980-2880 | Typical for aliphatic C-H bonds; likely to be similar in both compounds. |
| C-O-C Stretch (asymmetric - dioxolane ring) | ~1200-1100 | ~1215 | Characteristic of the cyclic ether system present in both molecules. |
| C-O-C Stretch (symmetric - dioxolane ring) | ~1100-1000 | ~1050 | Another key indicator of the dioxolane ring structure. |
| C-Cl Stretch | ~750-650 | Absent | A crucial peak for the identification of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. The exact position can be influenced by the molecular conformation. |
| CH₂ Bend (Scissoring) | ~1470-1450 | ~1460 | Common in molecules with methylene groups. |
Note: The expected wavenumbers for 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane are based on typical infrared absorption frequencies for its constituent functional groups. The observed data for Solketal is based on publicly available spectral data.
Experimental Protocol: FTIR Analysis of Liquid Samples
The following protocol outlines the standard procedure for acquiring an FTIR spectrum of a liquid sample, such as 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
Objective: To obtain a high-quality FTIR spectrum of a liquid organic compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Liquid sample (e.g., 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
-
Personal Protective Equipment (PPE): safety goggles, gloves
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.[1][2]
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.
-
Analyze the resulting spectrum by identifying the characteristic absorption peaks and comparing them to known spectral data or theoretical predictions.[1]
-
-
Cleaning:
-
After the analysis is complete, clean the ATR crystal meticulously with a lint-free wipe and an appropriate solvent to remove all traces of the sample.[1] This is critical to prevent cross-contamination between samples.
-
Experimental Workflow
The following diagram illustrates the logical flow of the FTIR analysis process, from initial setup to final data interpretation.
Caption: Workflow for FTIR Spectrum Acquisition and Analysis.
References
A Comparative Guide to the Reactivity of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and epichlorohydrin, two valuable C3 building blocks in organic synthesis. The selection of the appropriate reagent is critical for achieving desired outcomes in terms of yield, selectivity, and stereochemical control. This document synthesizes structural analysis, established reactivity principles, and available experimental data to assist researchers in making informed decisions for their synthetic strategies, particularly in the pharmaceutical and fine chemical industries.
Structural and Reactivity Overview
The fundamental difference in the reactivity of these two compounds stems from their distinct functional groups. Epichlorohydrin is a bifunctional electrophile containing a highly strained epoxide ring and a chloromethyl group. In contrast, this compound features a primary chloride as its main reactive site, with the diol functionality protected as a sterically bulky and relatively stable cyclic acetal (dioxolane ring).
Comparative Reactivity Analysis
Epichlorohydrin: The high ring strain of the epoxide in epichlorohydrin makes it a potent electrophile, readily undergoing nucleophilic ring-opening reactions under both acidic and basic/neutral conditions. Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered terminal carbon of the epoxide (an SN2 mechanism). This is often followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the adjacent chloride to form a glycidyl ether, a common intermediate in the synthesis of beta-blockers and epoxy resins.
This compound: The reactivity of this compound is primarily centered on the chloromethyl group, which undergoes SN2 reactions with a wide range of nucleophiles. The 1,3-dioxolane ring is an acetal, which is generally stable under the neutral and basic conditions used for SN2 reactions but is labile to acid-catalyzed hydrolysis. This feature allows it to serve as an effective protecting group for a chiral diol.
A key point of comparison is the reactivity of the chloromethyl group in an SN2 reaction. The bulky 2,2-dimethyl-1,3-dioxolane group creates more steric hindrance around the electrophilic carbon compared to the epoxide ring in epichlorohydrin. Consequently, for reactions involving direct nucleophilic substitution at the chloromethyl position, this compound is expected to react more slowly than epichlorohydrin, assuming all other conditions are identical.
Application in Asymmetric Synthesis: The Case of Beta-Blockers
The most significant difference in the application of these two reagents lies in stereochemical control. Most β-adrenergic blockers are chiral, with one enantiomer exhibiting significantly higher pharmacological activity. For instance, the (S)-enantiomer of propranolol is about 100 times more potent than the (R)-enantiomer.
-
Synthesis with Epichlorohydrin: Standard synthesis of beta-blockers, such as propranolol or bisoprolol, often starts with the reaction of a phenol with epichlorohydrin. This pathway generates a racemic mixture of the final product, which then requires a separate, often costly, resolution step to isolate the desired active enantiomer.
-
Synthesis with this compound: This molecule is a chiral building block. Its use allows for the direct synthesis of the desired enantiomer of a target molecule, circumventing the need for chiral resolution. For example, it has been employed in the synthesis of deuterium-labelled enantiomers of metoprolol, ensuring high enantiomeric excess in the final product. The synthesis involves nucleophilic substitution on the chloromethyl group, followed by deprotection of the dioxolane and subsequent chemical modifications to yield the final enantiomerically pure drug.
Quantitative Data
While direct side-by-side kinetic data for the two compounds under identical conditions is scarce in the literature, extensive studies exist for epichlorohydrin. The following table summarizes kinetic data for its reactions, providing a baseline for its reactivity. The rate of reaction is highly dependent on the nucleophile and reaction conditions.
| Nucleophile/Reaction | Conditions | Rate Constant (k) / Activation Energy (Ea) | Reference |
| Dehydrochlorination of 1,3-Dichloropropanol | 50-80 °C, excess NaOH | Ea = 38.8 kJ/mol | |
| Acetolysis (with Acetic Acid) | Catalyzed by Co(II) salophen complexes | Reaction order consistent with traditional catalysts | |
| Reaction with OH radical (gas phase) | 257-335 K | Temperature-dependent rate coefficient measured |
Note: This table provides context for epichlorohydrin's reactivity. A direct kinetic comparison with this compound would require dedicated experimentation.
Experimental Protocols
Protocol 1: Generalized Method for Comparative Kinetic Analysis
This protocol outlines a general procedure for comparing the SN2 reaction rates of epichlorohydrin and this compound with a model nucleophile, such as sodium azide.
Methodology:
-
Materials: this compound, epichlorohydrin, sodium azide, anhydrous dimethylformamide (DMF), decane (internal standard).
-
Preparation: In two separate volumetric flasks, prepare 0.1 M solutions of each electrophile in anhydrous DMF. In a third flask, prepare a 0.1 M solution of sodium azide in DMF. Add a precise concentration of decane to each flask.
-
Reaction: In two separate, sealed reaction vessels equipped with magnetic stirrers and maintained at a constant temperature (e.g., 60 °C), place equal volumes of the sodium azide solution.
-
Initiation: To initiate the reactions simultaneously, inject an equal volume of the respective electrophile solution into each vessel. Start timing.
-
Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a 0.1 mL aliquot from each reaction and immediately quench it in a vial containing 1 mL of cold water and 1 mL of diethyl ether.
-
Analysis: Analyze the ether layer of each quenched sample by Gas Chromatography (GC) to determine the concentration of the remaining electrophile relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the electrophile concentration versus time. For a pseudo-first-order reaction, the slope of this line will be equal to the negative of the rate constant (-k).
Protocol 2: Synthesis of 4-((Azidomethyl))-2,2-dimethyl-1,3-dioxolane
This protocol is a representative SN2 reaction for the dioxolane derivative.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Conclusion and Recommendations
The choice between this compound and epichlorohydrin should be guided by the specific goals of the synthesis.
-
Choose Epichlorohydrin for:
-
Applications where a racemic product is acceptable or where a subsequent resolution step is planned.
-
Syntheses that leverage the dual reactivity of the epoxide and chloromethyl groups, such as in the formation of glycidyl ethers.
-
Situations where cost is a primary driver and a racemic starting material is sufficient.
-
-
Choose this compound for:
-
Asymmetric synthesis where the direct formation of a specific enantiomer is required, thereby avoiding resolution steps.
-
Reactions requiring a monofunctional electrophile where the diol needs to be protected until a later stage.
-
Syntheses where the stereocenter derived from (S)-glyceraldehyde is to be preserved throughout the reaction sequence.
-
While epichlorohydrin is a versatile and highly reactive workhorse, this compound offers a strategic advantage in stereocontrolled synthesis, making it an invaluable tool for the efficient construction of enantiomerically pure pharmaceuticals and other complex chiral molecules.
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a drug development pipeline. (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a derivative of (S)-3-chloro-1,2-propanediol, is a widely utilized C3 chiral synthon. However, a range of alternative building blocks, each with distinct advantages and disadvantages, are available to researchers. This guide provides an objective comparison of key alternatives, supported by experimental data, to aid in the selection of the optimal chiral synthon for specific synthetic challenges.
Key Alternatives and Their Applications
The primary alternatives to this compound that will be discussed are:
-
(R)-Glycidyl Butyrate: A versatile epoxide-containing building block.
-
(R)-Epichlorohydrin: A reactive epihalohydrin widely used in pharmaceutical synthesis.
-
(S)-3-Chloro-1,2-propanediol: The direct precursor to the parent compound, offering a more direct route in certain applications.
These building blocks are instrumental in the synthesis of a variety of blockbuster drugs, most notably the antibiotic Linezolid and a class of cardiovascular drugs known as beta-blockers .
Performance Comparison in Pharmaceutical Synthesis
The following tables summarize the performance of these chiral building blocks in the synthesis of key pharmaceutical agents. It is important to note that the data is compiled from various sources and reaction conditions may not be identical, thus direct comparison should be approached with caution.
Synthesis of Linezolid Intermediate
Linezolid, an oxazolidinone antibiotic, is a key therapeutic for treating infections caused by multi-resistant bacteria. A crucial step in its synthesis involves the formation of a chiral hydroxymethyl-oxazolidinone intermediate.
| Chiral Building Block | Key Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-Glycidyl Butyrate | N-Lithioarylcarbamate addition | N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline, n-butyl lithium | Tetrahydrofuran | -30 to 30 | ~73% (of a downstream product) | >99% | [] |
| (R)-Epichlorohydrin | Cycloaddition with isocyanate | Morpholine substituted phenylisocyanate, MgI2 or MgBr2 etherate | Not specified | Not specified | ~50% (overall yield) | Not specified |
Synthesis of (S)-Propranolol (a Beta-Blocker)
(S)-Propranolol is a non-selective beta-blocker used to treat various cardiovascular conditions. The therapeutic activity resides almost exclusively in the (S)-enantiomer.
| Chiral Building Block | Key Reaction | Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Racemic Epichlorohydrin | Kinetic resolution followed by reaction with 1-naphthol and isopropylamine | 1-naphthol, KOH; Zn(NO₃)₂/(+)-tartaric acid, isopropylamine | DMSO/Dichloromethane | 55 | 89 | [2] |
| (R)-Epichlorohydrin | Reaction with 1-naphthol followed by isopropylamine | 1-naphthol, NaOH; Isopropylamine | Not specified | 84 | 89 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes the acid-catalyzed ketalization of 3-chloropropane-1,2-diol.
Materials:
-
3-chloropropane-1,2-diol
-
Acetone
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropane-1,2-diol, acetone, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[4]
Synthesis of (S)-Propranolol from Racemic Epichlorohydrin (Kinetic Resolution)
This protocol involves the synthesis of the racemic glycidyl ether followed by a chiral resolution.
Step 1: Synthesis of (±)-1-(Naphthyloxy)-2,3-epoxypropane
-
To a solution of 1-naphthol in DMSO, add powdered KOH and stir for 30 minutes at room temperature.
-
Slowly add epichlorohydrin and continue stirring at room temperature for 6 hours.
-
Quench the reaction with water and extract with chloroform.
-
Wash the combined organic layers with sodium hydroxide solution and water, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the racemic epoxide.[2]
Step 2: Kinetic Resolution and Amination
-
To a solution of the racemic epoxide in DMSO, add Zn(NO₃)₂·6H₂O and (+)-tartaric acid and stir for 15 minutes.
-
Add isopropylamine and stir at ambient temperature for 24 hours.
-
Cool the reaction mixture and filter.
-
Wash the solid with dichloromethane, treat with aqueous 10% sodium hydroxide solution, and extract with dichloromethane.
-
Wash the combined organic layers with water and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to give the crude product.[2]
Signaling Pathways and Mechanisms of Action
Beta-Blocker Signaling Pathway
Beta-blockers exert their therapeutic effects by antagonizing beta-adrenergic receptors. The binding of catecholamines (like norepinephrine and epinephrine) to these G-protein coupled receptors initiates a signaling cascade that is inhibited by beta-blockers.
Caption: Simplified signaling pathway of beta-adrenergic receptor activation and its inhibition by beta-blockers.
Linezolid Mechanism of Action
Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis at the initiation stage.
Conclusion
The choice between this compound and its alternatives is highly dependent on the specific synthetic route, target molecule, and economic considerations.
-
This compound offers a protected diol functionality, which can be advantageous in multi-step syntheses where the hydroxyl groups require masking.
-
(R)-Glycidyl Butyrate is a valuable alternative, particularly in the synthesis of oxazolidinones like Linezolid, often providing high enantiomeric purity.
-
(R)-Epichlorohydrin is a highly reactive and cost-effective starting material, widely used in the synthesis of beta-blockers and other pharmaceuticals. However, its high reactivity can sometimes lead to side reactions, and its chirality often needs to be introduced via resolution or asymmetric synthesis.
-
(S)-3-Chloro-1,2-propanediol provides the most direct access to the core chiral C3 unit and can be a more atom-economical choice when protection of the diol is not necessary.
Ultimately, a careful evaluation of the reaction conditions, desired stereochemistry, and overall synthetic strategy will guide the judicious selection of the most suitable chiral building block for a given application. This guide serves as a foundational resource to inform such decisions in the pursuit of efficient and stereoselective drug synthesis.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. Understanding the fragmentation pathways of this and related structures is crucial for the accurate identification and structural elucidation of molecules containing the dioxolane moiety, a common structural motif in medicinal chemistry and materials science. This guide offers a comparative analysis with structurally similar compounds, supported by experimental data and detailed methodologies, to aid researchers in interpreting mass spectra and designing fragmentation studies.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is characterized by several key fragmentation pathways, primarily involving the dioxolane ring and the chlorinated side chain. To understand the influence of different structural features on the fragmentation, a comparison with related molecules is presented below. The data is based on spectra obtained from the NIST Mass Spectrometry Data Center.
Table 1: Key Fragments in the Mass Spectra of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and Related Compounds
| m/z | Proposed Fragment | 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | Solketal | 2-(Chloromethyl)-1,3-dioxolane | 2-Ethyl-2-methyl-1,3-dioxolane |
| 150/152 | [M]+• | Low | - | - | - |
| 135/137 | [M-CH₃]+ | Abundant | - | - | - |
| 117 | [M-CH₃]+ | - | Abundant | - | - |
| 101 | [M-CH₂Cl]+ | Moderate | - | - | - |
| 101 | [M-CH₃]+ | - | Abundant | - | - |
| 87 | [M-C₂H₅]+ | - | - | - | Abundant |
| 73 | [C₃H₅O₂]+ | Moderate | Moderate | Abundant | Moderate |
| 49/51 | [CH₂Cl]+ | Moderate | - | Moderate | - |
| 43 | [C₃H₇]+ or [C₂H₃O]+ | High | High | High | High |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, denoted by M and M+2 peaks.
The fragmentation of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is initiated by the loss of a methyl group to form the abundant ion at m/z 135/137. This is a characteristic fragmentation of the gem-dimethyl group on the dioxolane ring. The subsequent loss of the chloromethyl radical leads to the ion at m/z 101. In contrast, the fragmentation of solketal, the alcohol analog, is dominated by the loss of a methyl group to form the ion at m/z 117, and further loss of formaldehyde to generate the ion at m/z 101. The presence of the chloromethyl group in the target molecule also gives rise to a characteristic fragment at m/z 49/51.
Proposed Fragmentation Pathway of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
The major fragmentation pathways of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane under electron ionization are depicted below. The initial ionization event forms the molecular ion, which is often of low abundance. The fragmentation is dominated by α-cleavage and rearrangements.
Caption: Proposed fragmentation pathway of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Experimental Protocols
The following is a typical experimental protocol for the analysis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and related compounds using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in a known volume of solvent and dilute as necessary to fall within the calibration range.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode (e.g., 20:1 split ratio) for higher concentrations.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
This guide provides a foundational understanding of the mass spectrometric behavior of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. Researchers can utilize this information for the identification of this and related compounds in complex mixtures and for the structural elucidation of novel molecules containing the dioxolane framework. The comparative data highlights the diagnostic value of specific fragment ions in differentiating between structurally similar compounds.
Analysis of Impurities in Commercial 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of potential impurities in commercial grades of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a key chiral intermediate in the pharmaceutical industry. The purity of this building block is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the common impurities based on the synthesis route, compares hypothetical commercial grades, and provides detailed experimental protocols for impurity analysis.
Comparison of Commercial Grades
Commercial 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is typically available in various purity grades. While specific impurity profiles from manufacturers are not always publicly available, we can postulate a comparison between a standard and a high-purity grade based on the known synthesis pathway. The primary synthesis route involves the acid-catalyzed reaction of 3-chloro-1,2-propanediol (3-MCPD) with acetone.[1]
Table 1: Illustrative Impurity Profile of Commercial 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane Grades
| Impurity | Potential Source | Standard Grade (Illustrative %) | High-Purity Grade (Illustrative %) |
| Assay | - | ≥ 97.0% | ≥ 99.5% |
| 3-chloro-1,2-propanediol (3-MCPD) | Unreacted starting material | ≤ 1.0 | ≤ 0.1 |
| Acetone | Unreacted starting material/solvent | ≤ 0.5 | ≤ 0.05 |
| Water | By-product of reaction/moisture | ≤ 0.5 | ≤ 0.1 |
| Dioxane derivative (unidentified) | Side reaction | ≤ 0.3 | Not Detected |
| Other chlorinated organic compounds | Side reactions | ≤ 0.2 | Not Detected |
Note: The data in this table is illustrative and intended to represent a plausible scenario for comparison purposes. Actual impurity levels will vary by manufacturer and batch.
Synthetic Pathway and Origin of Impurities
The synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane and the potential points of impurity introduction are illustrated in the following diagram.
Experimental Protocols
A robust analytical methodology is essential for the accurate quantification of impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Prepare individual stock solutions of potential impurities (e.g., 3-MCPD, acetone) at 1 mg/mL in the same solvent.
-
Create a mixed impurity standard by diluting the individual impurity stock solutions to the desired concentration levels (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the commercial 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Further dilute as necessary to bring the concentration within the calibration range of the analytical method.
-
GC-MS Analysis Protocol
A detailed method for the chiral separation of the enantiomers of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane has been established and can be adapted for general impurity profiling.[2] The following is a recommended starting point for a GC-MS method for impurity analysis.
Table 2: Recommended GC-MS Parameters for Impurity Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 350 amu |
Workflow for Impurity Analysis
The logical workflow from receiving a sample to generating a final report on its impurity profile is outlined below.
Alternative Analytical Techniques
While GC-MS is a primary technique for volatile and semi-volatile impurities, other methods can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. A reversed-phase method with a C18 column and a water/acetonitrile mobile phase gradient, coupled with UV or MS detection, can be employed.
-
Karl Fischer Titration: The most accurate method for determining water content.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for individual impurity standards.
By employing a combination of these analytical techniques and a thorough understanding of the synthetic process, researchers and drug development professionals can ensure the quality and consistency of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a critical component in the synthesis of many important pharmaceuticals.
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships. This guide provides a comparative analysis of the kinetic behavior of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in nucleophilic substitution reactions, contextualized with other relevant primary alkyl chlorides.
Introduction to 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane is a versatile bifunctional molecule. The 1,3-dioxolane ring serves as a protective group for a 1,2-diol, which is stable under neutral to basic conditions, while the primary chloride provides a reactive site for nucleophilic substitution.[1] This structure allows for selective modification at the chloromethyl group, making it a valuable building block in organic synthesis.
Expected Reaction Mechanism and Kinetics
The reaction at the primary carbon bearing the chlorine atom is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[4]
Rate = k[R-Cl][Nu⁻]
The reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group (chloride) departs simultaneously.[3] This leads to an inversion of stereochemistry at the reaction center.
A key structural feature of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is the presence of oxygen atoms at the β-position to the leaving group. This raises the possibility of anchimeric assistance (neighboring group participation), where the lone pair of electrons on an oxygen atom could stabilize the transition state, potentially accelerating the reaction rate compared to a simple alkyl chloride.[5][6]
Comparative Reactivity Analysis
| Substrate | Structure | Expected Relative SN2 Rate | Rationale |
| n-Propyl chloride | CH₃CH₂CH₂Cl | Baseline | A simple primary alkyl chloride with minimal steric hindrance. |
| Neopentyl chloride | (CH₃)₃CCH₂Cl | Slower | Exhibits significant steric hindrance due to the bulky tert-butyl group, which slows down the backside attack of the nucleophile.[3] |
| Chloroacetaldehyde dimethyl acetal | (CH₃O)₂CHCH₂Cl | Faster | The electron-withdrawing effect of the two methoxy groups can slightly decrease the electron density at the reaction center, making it more electrophilic. More importantly, the oxygen lone pairs can provide anchimeric assistance, stabilizing the transition state. |
| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C₆H₁₁ClO₂ | Faster | Similar to chloroacetaldehyde dimethyl acetal, the neighboring oxygen atoms in the dioxolane ring are expected to provide anchimeric assistance, accelerating the rate of substitution compared to a simple primary alkyl chloride. The steric bulk of the dioxolane ring is greater than n-propyl chloride but less than neopentyl chloride. |
Experimental Protocols
The following is a representative protocol for studying the kinetics of the reaction of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane with a nucleophile, such as sodium azide, using techniques like titration or spectroscopy.
Objective: To determine the second-order rate constant for the reaction of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane with sodium azide in a given solvent at a specific temperature.
Materials:
-
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane
-
Sodium azide (NaN₃)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Standardized silver nitrate (AgNO₃) solution (for titration)
-
Potassium chromate indicator (for titration)
-
Pipettes, burettes, and other standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of sodium azide of the same concentration (e.g., 0.1 M) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate both reactant solutions and the reaction vessel to the desired temperature (e.g., 25 °C) in a water bath.
-
To start the reaction, quickly mix equal volumes of the two solutions in the reaction vessel with stirring.
-
Start a timer immediately upon mixing.
-
-
Monitoring the Reaction Progress (Titration Method):
-
At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing a suitable quenching agent (e.g., cold water or a solvent in which the reaction is very slow).
-
Determine the concentration of the chloride ions produced by titrating the quenched sample with a standardized silver nitrate solution using potassium chromate as an indicator (Mohr's method).
-
Record the volume of AgNO₃ used at each time point.
-
-
Data Analysis:
-
Calculate the concentration of chloride ions at each time point, which corresponds to the concentration of the product formed.
-
Let 'a' be the initial concentration of both reactants and 'x' be the concentration of the product at time 't'. The concentration of the reactants at time 't' will be (a-x).
-
For a second-order reaction with equal initial concentrations, the rate constant 'k' can be determined from the integrated rate law: kt = 1/(a-x) - 1/a
-
Plot 1/(a-x) versus time. The plot should be a straight line with a slope equal to the rate constant 'k'.
-
Visualizations
References
Comparison of different acid catalysts for dioxolane synthesis
A Comparative Guide to Acid Catalysts for Dioxolane Synthesis
For researchers, scientists, and drug development professionals, the synthesis of dioxolanes is a critical process for creating protected carbonyl compounds and key intermediates in various synthetic pathways. The choice of an acid catalyst is paramount, directly influencing reaction efficiency, yield, and sustainability. This guide provides an objective comparison of different acid catalysts for dioxolane synthesis, supported by experimental data, to aid in catalyst selection and process optimization.
Performance Comparison of Acid Catalysts
The efficacy of an acid catalyst in dioxolane synthesis is determined by several factors including its acidic strength, physical state (homogeneous or heterogeneous), and the reaction conditions it necessitates. Catalysts are broadly categorized into Brønsted and Lewis acids. Brønsted acids are proton donors, while Lewis acids are electron-pair acceptors.[1][2][3][4] Both types can be either homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid catalyst in a liquid or gas phase reaction).[5][6]
Homogeneous catalysts, such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), are highly effective due to their excellent solubility in organic solvents, leading to high yields.[7][8] However, their separation from the reaction mixture can be challenging and corrosive.[7] In contrast, heterogeneous catalysts, including acidic resins, clays like Montmorillonite K10, and zeolites, offer significant advantages in terms of easy separation, reusability, and reduced environmental impact.[5][7][9]
The following table summarizes the performance of various acid catalysts in dioxolane synthesis, compiled from multiple sources. It is important to note that reaction conditions and substrates may vary between studies, impacting direct comparability.
| Catalyst Type | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Homogeneous Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 1 - 5 mol% | Toluene, Benzene | 80 - 110 | 3 - 12 | 85 - 95 | High yield, good solubility in organic solvents.[7][8] | Difficult to separate from the reaction mixture, corrosive.[7] |
| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | 0.5 - 2 mol% | Toluene, Benzene | 80 - 110 | 4 - 15 | 75 - 85 | Low cost, readily available.[7] | Difficult to separate, corrosive, potential for side reactions.[7] |
| Heterogeneous Lewis Acid | Montmorillonite K10 | Catalytic amount | Toluene | Reflux | 1 - 5 | 40 - 95 | Mild reaction conditions, reusable, environmentally friendly.[9] | Yield can be substrate-dependent.[9] |
| Heterogeneous Brønsted Acid | Amberlyst 15 | - | Dichloromethane | Room Temp | - | >90 | Mild conditions, easy removal by filtration.[9][10] | Can be less active for sterically hindered substrates. |
| Heterogeneous Lewis Acid | ZnAlMCM-41 | - | - | - | - | High | High selectivity, reusable, ecofriendly.[11] | Higher preparation cost. |
| Homogeneous Lewis Acid | Iron(III) perchlorate | Catalytic amount | Acetone | - | - | High | Efficient, catalyst can be recovered and recycled as iron(III) lactate.[12] | Requires specific conditions for catalyst precipitation and recovery.[12] |
| Heterogeneous Solid Acid | Cs-DTP/K10 Clay | 5 - 10 (w/w)% | Solvent-free or Toluene | 70 - 90 | 1 - 4 | >90 | High activity and selectivity, reusable, green catalyst.[7] | Higher preparation cost compared to simple clays.[7] |
General Mechanism of Acid-Catalyzed Dioxolane Synthesis
The synthesis of dioxolanes from carbonyl compounds (aldehydes or ketones) and diols (like ethylene glycol) proceeds via an acid-catalyzed acetalization or ketalization reaction.[13][14] The general mechanism is depicted below.
Caption: Acid-catalyzed mechanism of dioxolane synthesis.
Experimental Protocols
Below are generalized experimental protocols for dioxolane synthesis using different types of acid catalysts. These can be adapted based on the specific substrates and catalyst used.
General Procedure for Homogeneous Acid Catalysis
A standard procedure for dioxolane synthesis using a homogeneous catalyst like p-toluenesulfonic acid often employs a Dean-Stark apparatus to remove water and drive the reaction to completion.[14]
-
Reaction Setup: A round-bottom flask is charged with the carbonyl compound (1.0 eq), the diol (1.1-1.5 eq), and a suitable solvent such as toluene. The flask is equipped with a Dean-Stark trap and a reflux condenser.
-
Catalyst Addition: A catalytic amount of the homogeneous acid catalyst (e.g., p-TsOH, 1-5 mol%) is added to the mixture.
-
Reaction: The mixture is heated to reflux, and the progress of the reaction is monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques like TLC or GC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a weak base (e.g., aqueous sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography.
General Procedure for Heterogeneous Acid Catalysis
The use of solid acid catalysts simplifies the workup procedure as the catalyst can be removed by simple filtration.[5]
-
Reaction Setup: The carbonyl compound, the diol, and the solvent (if necessary) are added to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: The heterogeneous acid catalyst (e.g., Montmorillonite K10, Amberlyst 15) is added to the reaction mixture.
-
Reaction: The mixture is stirred and heated for the required time and temperature. Reaction progress is monitored by TLC or GC.
-
Workup: After the reaction is complete, the mixture is cooled, and the solid catalyst is removed by filtration. The filter cake is washed with a small amount of fresh solvent.
-
Purification: The solvent is evaporated from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Example: Synthesis of 2-phenyl-1,3-dioxolane
The deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water at 30°C within five minutes using NaBArF₄ as a catalyst.[13] While this is a deprotection reaction, the synthesis can be seen as the reverse process under acidic conditions.
Conclusion
The selection of an acid catalyst for dioxolane synthesis is a critical decision that impacts yield, reaction conditions, and overall process sustainability. Homogeneous catalysts like p-TsOH offer high efficiency but pose separation challenges. Heterogeneous catalysts, such as acidic clays and resins, provide a greener alternative with simplified workup and potential for recycling. The choice ultimately depends on the specific requirements of the synthesis, including scale, substrate reactivity, and environmental considerations. This guide provides a comparative framework to assist researchers in making an informed decision for their synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dioxolane - Wikipedia [en.wikipedia.org]
- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Navigating the Chiral Maze: A Comparative Guide to Enantiomer Separation of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical products. 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, a key chiral building block, presents a common challenge in this regard. This guide provides a comparative overview of chromatographic techniques for the enantioseparation of this compound, with a focus on a validated chiral gas chromatography (GC) method due to the current scarcity of published chiral High-Performance Liquid Chromatography (HPLC) methods.
While chiral HPLC is a versatile and widely used technique for enantiomer separation, a comprehensive literature review reveals a lack of specific, validated HPLC methods for the enantiomers of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane. However, a robust chiral capillary gas chromatography method has been successfully developed and published, offering a reliable alternative.[1] This guide will delve into the details of this GC method and provide a comparative framework against the theoretical advantages and potential approaches for developing a chiral HPLC method.
Performance Comparison: Chiral GC vs. Chiral HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for chiral separations depends on the physicochemical properties of the analyte and the specific requirements of the analysis. For volatile and thermally stable compounds like 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, chiral GC can be a highly effective technique.
| Parameter | Chiral Capillary Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Applicability | Ideal for volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. |
| Stationary Phases | Primarily cyclodextrin-based and polysiloxane-based chiral stationary phases (CSPs). | Wide variety of CSPs available (e.g., polysaccharide-based, protein-based, Pirkle-type). |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent mixtures, offering a wide range of selectivity tuning. |
| Speed | Often provides rapid analysis times. | Analysis times can vary depending on the complexity of the separation. |
| Resolution | Can achieve high resolution for suitable compounds. | High resolution is achievable with appropriate column and mobile phase selection. |
| Published Method for Target Compound | Yes, a validated method with detailed parameters is available.[1] | No specific, validated methods are readily available in the published literature. |
Experimental Protocol: Chiral Gas Chromatography Method
A successful enantiomeric separation of (R)- and (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane has been achieved using a chiral capillary gas chromatography method.[1] The following protocol is based on the published study.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column injection system
Chromatographic Conditions:
| Parameter | Value |
| Chiral Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a polysiloxane stationary phase) |
| Carrier Gas | Not specified, typically Helium or Hydrogen for capillary GC |
| Injection Mode | Not specified, typically split or splitless |
| Injector Temperature | Not specified, typically 250 °C |
| Oven Temperature Program | Not specified in detail, but optimization is key |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | Not specified, typically 250-300 °C |
Performance:
Visualization of the Chiral Separation Workflow
The development of a chiral separation method, whether by GC or HPLC, follows a logical progression of steps to achieve the desired resolution of enantiomers.
Caption: A flowchart illustrating the systematic approach to developing a chiral separation method.
Developing a Chiral HPLC Method: A Forward Look
While a validated chiral GC method exists, developing a chiral HPLC method for 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane could offer advantages in specific contexts, such as for non-volatile impurities or for preparative scale separations. Based on the structure of the analyte, the following chiral stationary phases could be considered for initial screening:
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are some of the most versatile and widely used CSPs, capable of resolving a broad range of chiral compounds.
-
Cyclodextrin-based CSPs: Given the success of a cyclodextrin-based column in the GC separation, HPLC columns with cyclodextrin selectors could also be effective.
A typical starting point for mobile phase screening in normal-phase mode would be mixtures of hexane or heptane with an alcohol modifier such as isopropanol or ethanol. For reversed-phase mode, mixtures of water with acetonitrile or methanol would be employed. The addition of small amounts of additives like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds can significantly impact selectivity and peak shape.
References
Safety Operating Guide
Safe Disposal of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: A Comprehensive Guide
Proper management and disposal of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this chemical waste safely.
Key Safety Considerations:
This compound is a flammable liquid that is toxic if swallowed and can cause serious eye damage and skin irritation.[1][2][3] As a halogenated organic compound, it requires special disposal procedures to prevent environmental contamination and ensure personnel safety.[4][5][6][7] This compound is also a dioxolane, which means it may form explosive peroxides when exposed to air and light.[4] Therefore, it is crucial to date containers upon receipt and opening.[4]
Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste must be categorized and handled as Halogenated Organic Waste .[4][5][6][7]
Segregation Protocol:
-
Do not mix with aqueous waste, such as acids and bases.[5][8]
-
Do not mix with incompatible materials, particularly strong oxidizing agents.[9]
-
Keep waste streams containing heavy metals or cyanides separate.[7]
Waste Collection and Storage
Container Requirements:
-
Use a designated and clearly labeled waste container for "Halogenated Organic Waste."[4][5][6]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting screw-top cap to prevent leaks and evaporation.[4][6][7]
-
To prevent static discharge, the container and receiving equipment should be grounded and bonded.[3][4]
Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[6][7]
-
If mixing with other compatible halogenated solvents, list all components and their approximate percentages on the label.[6][7]
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
The storage area must be cool, dry, and well-ventilated.[1][9][10]
-
Keep the container away from heat, sparks, open flames, and any other potential ignition sources.[1][9][10]
-
Utilize secondary containment to prevent the spread of material in case of a spill.[7][8]
Disposal Procedure
The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[1]
Primary Disposal Methods:
-
Incineration: The preferred method is incineration in a licensed facility equipped to handle halogenated organic compounds.[1][11]
-
Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical waste is also an option.[1]
Important: Do not dispose of this compound down the drain.[4][10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material and place it into a labeled, sealable container for disposal as hazardous waste.[1][6][9]
-
Clean the spill area thoroughly.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency services.[6]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A flame-retardant lab coat.[4]
-
All handling of waste should be conducted within a certified chemical fume hood.[4]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| UN Number | 1992 | [1] |
| UN Proper Shipping Name | FLAMMABLE LIQUID, TOXIC, N.O.S. | [1] |
| Transport Hazard Class | 3 | [1] |
| Subsidiary Risk | 6.1 | [1] |
| Packing Group | III | [1] |
| HAZCHEM Code | •3W | [1] |
| LD50 (Oral, Rat) | 115 mg/kg | [2] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. fishersci.com [fishersci.com]
- 10. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS No: 60456-22-6). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is a flammable liquid that is toxic if swallowed and can cause serious eye damage.[1][2][3][4] Some sources also indicate that it may cause skin irritation.[3] It is crucial to handle this compound with appropriate care in a well-ventilated area, away from ignition sources.[1][3]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 60456-22-6 | [1][2][3] |
| Molecular Formula | C₆H₁₁ClO₂ | [4] |
| Molecular Weight | 150.60 g/mol | [4] |
| Boiling Point | 156-158 °C | |
| Density | 1.063 g/mL at 25 °C | |
| Flash Point | 53.3 °C (127.9 °F) - closed cup | |
| Refractive Index | n20/D 1.434 | |
| Acute Oral Toxicity (LD50, Rat) | 115 mg/kg | [3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure safety. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.[5][6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[5][7] Always inspect gloves for integrity before use and replace them immediately if contaminated.[7]
-
Lab Coat/Coveralls: A flame-resistant lab coat or chemical-resistant coveralls should be worn to protect the body.[5]
-
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9] If there is a potential for exposure above the occupational exposure limits, a suitable respirator (e.g., a type ABEK (EN14387) respirator filter) must be used.
Below is a diagram illustrating the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Logical workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Protocol
4.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[10]
-
Ventilation: Ensure the fume hood is functioning correctly before starting any work.[8]
-
Ignition Sources: Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the work area.[1][3] Use non-sparking tools.[1]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher appropriate for flammable liquids (e.g., alcohol-resistant foam or dry chemical) are readily accessible.[1]
4.2. Handling Procedure
-
Personal Protective Equipment: Don the required PPE as outlined in Section 3.
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for liquid transfers.[8] Keep the container tightly closed when not in use.[1][2]
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of vapors and contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly with soap and water after handling.[1][3]
4.3. Spill Response
-
Evacuate: In case of a spill, immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[1]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
5.1. Waste Collection
-
Segregation: Collect waste containing this chemical in a dedicated, properly labeled hazardous waste container.[11] Do not mix with non-halogenated waste to avoid higher disposal costs.[12] The waste container should be clearly marked as "Hazardous Waste - Halogenated Organic Solvents".[12][13]
-
Container: Use a compatible, leak-proof container with a secure lid.[12][13] Keep the container closed when not in use.[12]
-
Labeling: The hazardous waste tag must be properly filled out with the chemical name and approximate concentration.[12]
5.2. Disposal Procedure
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12] Do not dispose of this chemical down the drain or in regular trash.[10][14]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone). The rinsate must also be collected as halogenated hazardous waste.
Below is a diagram illustrating the waste disposal workflow.
Caption: Workflow for the proper disposal of waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.com [capotchem.com]
- 5. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 6. youtube.com [youtube.com]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
